molecular formula C10H8N2O2 B072537 3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1134-49-2

3-phenyl-1H-pyrazole-5-carboxylic acid

货号: B072537
CAS 编号: 1134-49-2
分子量: 188.18 g/mol
InChI 键: QBPUOAJBMXXBNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-phenyl-1H-pyrazole-5-carboxylic acid is a versatile and high-value heterocyclic building block extensively utilized in medicinal chemistry and pharmaceutical research. This compound features a pyrazole core substituted with a phenyl ring at the 3-position and a carboxylic acid functional group at the 5-position, making it an excellent scaffold for the design and synthesis of novel bioactive molecules. Its primary research value lies in its role as a key intermediate for constructing more complex chemical entities, particularly in the development of kinase inhibitors, anti-inflammatory agents, and anticancer compounds. The carboxylic acid moiety allows for facile derivatization into amides, esters, and other conjugates, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties such as solubility and binding affinity. The molecule's ability to act as a ligand for various metalloenzymes also makes it a compound of interest in biochemical probe development. Researchers leverage this scaffold to explore new chemical space and develop targeted therapies, making it an indispensable tool for hit-to-lead optimization campaigns in drug discovery pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-phenyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPUOAJBMXXBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150398
Record name Pyrazole-5-carboxylic acid, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5071-61-4, 1134-49-2
Record name 5-Phenyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5071-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole-5-carboxylic acid, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole-5-carboxylic acid, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Phenyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 3-phenyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This guide details a prevalent and effective synthetic methodology, including a step-by-step experimental protocol, a summary of quantitative data, and visual representations of the reaction pathway and workflow.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Specifically, this compound serves as a crucial building block in the development of novel pharmaceutical agents and functional materials. This guide focuses on a robust and well-documented synthetic route commencing from acetophenone.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. A common and effective method involves the initial reaction of acetophenone with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization and formylation in a Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde to the desired carboxylic acid.[2][3]

Synthesis_Pathway cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Oxidation A Acetophenone C 1-Phenyl-2-(1-phenylethylidene)hydrazine (Hydrazone Intermediate) A->C Ethanol, 80°C B Phenylhydrazine B->C D 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde C->D POCl3, DMF E This compound D->E NaClO2, NH2SO3H Acetone/Water, 60°C

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-Phenyl-2-(1-phenylethylidene)hydrazine

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Ethanol

Procedure:

  • A mixture of acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) is dissolved in ethanol.

  • The reaction mixture is heated to 80°C and refluxed.[2]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 1-phenyl-2-(1-phenylethylidene)hydrazine.

Step 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Materials:

  • 1-Phenyl-2-(1-phenylethylidene)hydrazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring to prepare the Vilsmeier reagent.

  • The 1-phenyl-2-(1-phenylethylidene)hydrazine from the previous step is then added portion-wise to the Vilsmeier reagent.

  • The reaction mixture is stirred at 50-60°C for several hours.[3]

  • After the reaction is complete, the mixture is carefully poured into ice-cold water.

  • The solution is neutralized with a saturated sodium hydroxide solution.

  • The resulting solid precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to give 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[3]

Step 3: Synthesis of this compound

Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • Sodium chlorite (NaClO₂)

  • Sulfamic acid (NH₂SO₃H)

  • Acetone

  • Water

Procedure:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is dissolved in a mixture of acetone and water (e.g., 5:1 ratio).[2]

  • Sodium chlorite and sulfamic acid are added to the solution.

  • The reaction mixture is heated to 60°C and stirred.[2]

  • The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the acetone is removed under reduced pressure.

  • The aqueous residue is acidified with hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and dried to afford this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Yields and reaction times can vary based on the specific reaction scale and conditions.

StepIntermediate/ProductStarting MaterialsSolvent(s)TemperatureReaction TimeTypical Yield
11-Phenyl-2-(1-phenylethylidene)hydrazineAcetophenone, PhenylhydrazineEthanol80°C2-4 hours70%
21,3-Diphenyl-1H-pyrazole-4-carbaldehyde1-Phenyl-2-(1-phenylethylidene)hydrazine, POCl₃, DMFDMF50-60°C5 hours76%
3This compound1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, NaClO₂, NH₂SO₃HAcetone/Water60°C2-4 hoursHigh

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, illustrating the sequence of operations from starting materials to the final product.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction 1: Hydrazone Formation cluster_2 Reaction 2: Vilsmeier-Haack cluster_3 Reaction 3: Oxidation A Mix Acetophenone and Phenylhydrazine in Ethanol B Reflux at 80°C A->B C Cool and Filter B->C D Wash with Cold Ethanol and Dry C->D E Hydrazone Intermediate D->E G Add Hydrazone E->G F Prepare Vilsmeier Reagent (POCl3 + DMF) F->G H Stir at 50-60°C G->H I Quench in Ice Water and Neutralize H->I J Filter, Wash, and Recrystallize I->J K Pyrazole-4-carbaldehyde J->K L Dissolve Aldehyde in Acetone/Water K->L M Add NaClO2 and Sulfamic Acid L->M N Stir at 60°C M->N O Remove Acetone N->O P Acidify and Filter O->P Q Wash and Dry P->Q R Final Product: This compound Q->R

Figure 2: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via the hydrazone cyclization and subsequent oxidation pathway is a reliable and well-established method. This guide provides the necessary detailed protocols and data to enable researchers and professionals in the field of drug development and materials science to successfully synthesize this important heterocyclic compound. The presented workflow and reaction pathway diagrams offer a clear visual aid for understanding the synthetic process.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core substituted with a phenyl group and a carboxylic acid moiety. This scaffold is of significant interest in medicinal chemistry and drug discovery, as pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a detailed overview of the known physicochemical properties of this compound, outlines standardized experimental protocols for their determination, and presents a logical workflow for a key experimental procedure.

Core Physicochemical Properties

The physicochemical characteristics of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be verified through laboratory analysis.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂PubChem[2]
Molecular Weight 188.18 g/mol Sigma-Aldrich, PubChem[2][3]
Melting Point 238-242 °C (decomposes)Sigma-Aldrich[3]
Calculated logP (XLogP3) 1.7PubChem[2]
pKa Data not available
Water Solubility Data not available
Appearance SolidSigma-Aldrich[3]
CAS Number 1134-49-2, 5071-61-4Sigma-Aldrich, PubChem[2][3]
IUPAC Name This compoundPubChem[2]
Canonical SMILES C1=CC=C(C=C1)C2=NNC(=C2)C(=O)OPubChem[2]
InChI Key QBPUOAJBMXXBNU-UHFFFAOYSA-NPubChem[2]

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are internationally recognized standards.

Determination of Melting Point

The melting point is determined using a capillary method with a melting point apparatus. A small, dry sample of this compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised at a controlled rate, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely molten is recorded. For a pure crystalline solid, the melting range is typically narrow.

Determination of Partition Coefficient (logP)

The partition coefficient between n-octanol and water is a key indicator of a compound's lipophilicity. The shake-flask method, as described in OECD Guideline 107, is a common procedure.

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Test Substance Addition: A known amount of this compound is dissolved in the n-octanol phase.

  • Equilibration: The n-octanol solution is mixed with a proportional volume of the water phase in a vessel and shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (logP) is then reported.

experimental_workflow_logp cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep1 Saturate n-octanol and water prep2 Separate phases prep1->prep2 exp1 Dissolve compound in saturated n-octanol prep2->exp1 exp2 Mix with saturated water exp1->exp2 exp3 Shake to equilibrate exp2->exp3 exp4 Centrifuge to separate phases exp3->exp4 an1 Measure concentration in n-octanol phase (HPLC) exp4->an1 an2 Measure concentration in aqueous phase (HPLC) exp4->an2 calc1 Calculate P = [Octanol]/[Aqueous] an1->calc1 an2->calc1 calc2 Calculate logP calc1->calc2

Caption: Workflow for logP Determination (OECD 107).

Determination of Water Solubility

The water solubility can be determined using the column elution method or the flask method as per OECD Guideline 105.

  • Flask Method (for solubilities > 10⁻² g/L):

    • An excess amount of the solid compound is added to a flask containing purified water.

    • The flask is agitated at a constant temperature until equilibrium is reached.

    • The solution is then filtered or centrifuged to remove undissolved solid.

    • The concentration of the compound in the clear aqueous phase is determined by a suitable analytical technique (e.g., HPLC).

  • Column Elution Method (for solubilities < 10⁻² g/L):

    • A column is packed with an inert support material coated with the test substance.

    • Water is passed through the column at a slow, constant rate.

    • The eluate is collected in fractions.

    • The concentration of the compound in each fraction is measured until a plateau is reached, which represents the saturation solubility.

Determination of Dissociation Constant (pKa)

The pKa of the carboxylic acid group can be determined by potentiometric titration, as outlined in OECD Guideline 112.

  • A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if water solubility is low.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve of pH versus the volume of titrant added is plotted.

  • The pKa is determined from the pH at the half-equivalence point of the titration.

Biological Context

While a specific signaling pathway for this compound is not yet elucidated, the pyrazole nucleus is a well-established pharmacophore present in several approved drugs.[4] Pyrazole-containing compounds have been reported to exhibit a wide array of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and analgesic effects.[1][5] The carboxylic acid functional group provides a handle for further chemical modifications, such as esterification or amidation, to modulate the compound's biological activity and pharmacokinetic properties.[6] The phenyl substituent also plays a crucial role in the interaction with biological targets.[4] Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound and outlines standardized experimental protocols for their determination. The presented information is essential for researchers in the fields of medicinal chemistry and drug development to guide further studies on this promising scaffold. The lack of experimental data for properties such as pKa and logP highlights the need for further characterization to fully understand the biopharmaceutical potential of this compound.

References

The Diverse Biological Landscape of 3-Phenyl-1H-pyrazole-5-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-1H-pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide array of biologically active compounds. Derivatives of this core have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities, mechanisms of action, and experimental evaluation of these promising molecules, with a focus on quantitative data and detailed methodologies.

A Spectrum of Biological Activities

Derivatives of this compound have been reported to exhibit a broad range of pharmacological effects. These activities are largely influenced by the nature and position of substituents on the phenyl and pyrazole rings.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these derivatives. They have shown efficacy against various cancer cell lines, including breast, lung, leukemia, and colon cancer.[1][2][3] The mechanisms underlying their cytotoxic effects are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Some derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases.[2] By blocking these receptors, the compounds can disrupt downstream signaling cascades, such as the STAT5/AKT/ERK pathway, which are critical for cell growth and division.[4] Other reported anticancer mechanisms include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest, and direct interaction with DNA, including cleavage of plasmid DNA.[5][6]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with both antibacterial and antifungal properties.[7][8][9] They have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[8][9][10][11] Antifungal activity has also been observed against species such as Candida albicans and Aspergillus niger.[11][12] The precise mechanisms of their antimicrobial action are still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. Several this compound derivatives have been shown to possess potent anti-inflammatory and antioxidant properties.[13][14][15] Their anti-inflammatory effects have been demonstrated in vivo using models such as carrageenan-induced paw edema.[1][13] The antioxidant activity is often attributed to the ability of the pyrazole nucleus to scavenge free radicals, such as the DPPH radical.[14][15]

Enzyme Inhibition

Beyond their effects on signaling pathways, these derivatives have been found to inhibit specific enzymes. Notably, some compounds have been identified as inhibitors of nitric oxide synthase (NOS), an enzyme involved in inflammation and vasodilation.[16] Others have shown inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes, and acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases.[7][14] Additionally, certain derivatives have been investigated as inhibitors of acrosin, a protease involved in fertilization.[17] More recently, a derivative was identified as a selective inhibitor and degrader of histone deacetylase 6 (HDAC6), showing therapeutic potential for acute liver injury.[18]

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives.

Table 1: Anticancer Activity (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide derivativeNCIH46032[2]
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivativeA54926[2]
Pyrazole derivative with EGFR/HER-2 inhibitionEGFR0.26[2]
Pyrazole derivative with EGFR/HER-2 inhibitionHER-20.20[2]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivativeHepG-20.71[2]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivativeBGC8230.71[2]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivativeBT4741.39[2]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-161.7[3]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-781.48[3]
1H-pyrazole-3-carboxamide derivative (8t)FLT30.000089[4]
1H-pyrazole-3-carboxamide derivative (8t)CDK20.000719[4]
1H-pyrazole-3-carboxamide derivative (8t)CDK40.000770[4]
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6)HDAC60.00495[18]

Table 2: Antimicrobial Activity (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Trifluorophenyl-substituted derivativeS. aureus (including MRSA)0.39[8]
Trifluorophenyl-substituted derivativeS. epidermidis1.56[8]
Thiazolo-pyrazole derivativeMRSA4[8]
Aminoguanidine-derived 1,3-diphenyl pyrazoleE. coli 19241[8]
Pyrazole derivative 3E. coli0.25[11]
Pyrazole derivative 4S. epidermidis0.25[11]
Pyrazole derivative 2A. niger1[11]

Table 3: Enzyme Inhibitory Activity (IC50 values)

Compound/DerivativeEnzymeIC50Reference
1H-Pyrazole-1-carboxamidine HCl (PCA)iNOS, eNOS, nNOS0.2 µM[16]
4-methyl-PCAiNOS2.4 µM[16]
3-Methyl-PCAiNOS5 µM[16]
5-phenyl-1H-pyrazole-3-carboxylic acid amide derivative (AQ-E5)Acrosin0.01 µmol/mL[17]
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6)HDAC64.95 nM[18]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays mentioned in the literature for evaluating the biological activity of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route involves the condensation of a β-diketone derivative with a hydrazine hydrate reagent.[3] For example, the reaction of a substituted benzoylpyruvic acid with phenylhydrazine can yield the corresponding this compound. Further modifications, such as esterification or amidation of the carboxylic acid group, can be achieved through standard chemical transformations.[19][20] Another approach involves the reaction of furandiones with hydrazines.[20]

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[1]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

In Vitro Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer solution.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The initial reaction rates are calculated for each compound concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[16]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways and molecular targets.

EGFR/HER-2 Signaling Pathway in Cancer

Certain derivatives act as inhibitors of EGFR and HER-2, which are receptor tyrosine kinases often overexpressed in cancer. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. By blocking the kinase activity of these receptors, the pyrazole derivatives can effectively shut down these pro-cancerous signals.

EGFR_HER2_Pathway Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER-2 Ligand->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K P RAS RAS EGFR_HER2->RAS P STAT5 STAT5 EGFR_HER2->STAT5 P Pyrazole 3-Phenyl-1H-pyrazole- 5-carboxylic acid derivative Pyrazole->EGFR_HER2 Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Inhibition of the EGFR/HER-2 signaling cascade by this compound derivatives.

Nitric Oxide Synthase Inhibition

Some derivatives function as inhibitors of nitric oxide synthase (NOS). NOS enzymes catalyze the production of nitric oxide (NO), a signaling molecule with diverse physiological roles. In inflammatory conditions, the inducible isoform (iNOS) can produce excessive amounts of NO, contributing to tissue damage. By inhibiting iNOS, these compounds can exert anti-inflammatory effects.

NOS_Inhibition_Workflow L_Arginine L-Arginine NOS Nitric Oxide Synthase (e.g., iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Pyrazole 3-Phenyl-1H-pyrazole- 5-carboxylic acid derivative Pyrazole->NOS Inhibition Inflammation Inflammation NO->Inflammation Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Dose_Response Dose-Response & Potency (IC50 / MIC Determination) Primary_Screening->Dose_Response Mechanism_Studies Mechanism of Action Studies (Enzyme Assays, Western Blot) Dose_Response->Mechanism_Studies In_Vivo In Vivo Efficacy & Toxicity (Animal Models) Mechanism_Studies->In_Vivo Lead_Optimization Lead Compound Optimization In_Vivo->Lead_Optimization

References

The Discovery and Synthesis of Novel Pyrazole Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile platform for the design and synthesis of novel therapeutic agents.[1] In recent years, there has been a surge in the discovery of innovative pyrazole analogues with significant potential in oncology. These compounds have demonstrated potent inhibitory activity against key signaling pathways implicated in cancer progression, including those mediated by Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising novel pyrazole analogues.

I. Synthetic Methodologies for Novel Pyrazole Analogues

The synthesis of pyrazole derivatives has evolved from classical condensation reactions to more sophisticated and efficient modern techniques. A variety of methods are employed to construct the pyrazole core and introduce diverse substituents, allowing for the fine-tuning of their pharmacological properties.

Classical Synthesis: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for preparing substituted pyrazoles. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions. The versatility of this method allows for the synthesis of a broad range of pyrazole analogues by varying the substituents on both the dicarbonyl and hydrazine starting materials.

Modern Synthetic Approaches

To improve efficiency, yield, and substrate scope, a number of modern synthetic methodologies have been developed. These include:

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods.

  • Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to structurally diverse pyrazole libraries.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are frequently used to introduce aryl and other substituents onto the pyrazole ring, enabling the synthesis of complex, highly functionalized analogues.

II. Quantitative Biological Activity of Novel Pyrazole Analogues

The following tables summarize the in vitro biological activity of recently developed pyrazole analogues against various cancer cell lines and protein kinases. The data is presented to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of Novel Pyrazole Analogues (IC50/GI50 in µM)
Compound IDTarget/ClassCell LineIC50/GI50 (µM)Reference
Compound 5b Tubulin Polymerization InhibitorK5620.021[2]
MCF-71.7[2]
A5490.69[2]
Compound 9 CDK2 InhibitorHCT-11610.003[3]
Compound 4 CDK2 InhibitorHCT-1161.806[3]
Compound 7d Pyrazolo[1,5-a]pyrimidineMCF-714.12[4]
HepG224.24[4]
A54930.03[4]
Caco229.27[4]
Compound 10b Pyrazolo[1,5-a]pyrimidineMCF-710.05[4]
HepG217.12[4]
A54929.95[4]
Caco225.24[4]
Compound 5 CDK2 InhibitorHepG213.14[5]
MCF-78.03[5]
Compound 6d Pyrazole-ThiadiazoleA5495.176[6]
Compound 6g Pyrazole-ThiadiazoleA5491.537[6]
Compound 6j Pyrazole-ThiadiazoleA5498.493[6]
Table 2: In Vitro Kinase Inhibitory Activity of Novel Pyrazole Analogues (IC50 in µM)
Compound IDTarget KinaseIC50 (µM)Reference
Compound 3 EGFR0.06[7]
Compound 9 VEGFR-20.22[7]
Compound 12 EGFRPotent Inhibition[7]
VEGFR-2Potent Inhibition[7]
Compound 9 CDK2/cyclin A20.96[8]
Compound 7d CDK2/cyclin A21.47[8]
Compound 7a CDK2/cyclin A22.0[8]
Compound 4 CDK2/cyclin A23.82[8]
Compound 6 CDK20.46[5]
Compound 11 CDK20.45[5]
Compound 6g EGFR0.024[6]

III. Key Signaling Pathways Targeted by Novel Pyrazole Analogues

Novel pyrazole analogues exert their anticancer effects by modulating critical signaling pathways that drive tumor growth, proliferation, and survival.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that regulate the cell cycle.[1] Their aberrant activity is a hallmark of many cancers. Novel pyrazole derivatives have been designed to specifically inhibit CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[8]

CDK_Signaling_Pathway cluster_G1_S G1/S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb P Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb P E2F E2F Rb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activation Pyrazole Analogue\n(CDK Inhibitor) Pyrazole Analogue (CDK Inhibitor) Pyrazole Analogue\n(CDK Inhibitor)->CDK2 Inhibition EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway VEGFR-2->PI3K/Akt Pathway PLCγ/PKC Pathway PLCγ/PKC Pathway VEGFR-2->PLCγ/PKC Pathway Gene Expression Gene Expression PI3K/Akt Pathway->Gene Expression Proliferation, Survival RAS/MAPK Pathway->Gene Expression Proliferation PLCγ/PKC Pathway->Gene Expression Angiogenesis Pyrazole Analogue\n(Dual Inhibitor) Pyrazole Analogue (Dual Inhibitor) Pyrazole Analogue\n(Dual Inhibitor)->EGFR Inhibition Pyrazole Analogue\n(Dual Inhibitor)->VEGFR-2 Inhibition Experimental_Workflow Start Start Synthesis Synthesis of Pyrazole Analogues Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitroScreening In Vitro Screening (e.g., MTT Assay) Purification->InVitroScreening KinaseAssay In Vitro Kinase Assay (IC50 Determination) InVitroScreening->KinaseAssay Active LeadOptimization Lead Optimization InVitroScreening->LeadOptimization Inactive MechanismStudies Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) KinaseAssay->MechanismStudies MechanismStudies->LeadOptimization LeadOptimization->Synthesis Iterate End End LeadOptimization->End Candidate Selected

References

Spectroscopic Analysis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Standardized experimental protocols for acquiring these spectra are presented, alongside a logical workflow for structural elucidation. The information herein serves as a vital resource for researchers engaged in the synthesis, characterization, and application of pyrazole derivatives.

Spectroscopic Data

The spectroscopic data for this compound (C₁₀H₈N₂O₂) are summarized below. It is important to note that while some experimental data for related compounds is available, a complete, publicly accessible experimental dataset for this specific molecule is limited. Therefore, the following tables include a combination of known physical properties and predicted or typical spectroscopic values based on its chemical structure and data from analogous compounds.

Table 1: Physical and Molecular Properties

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Melting Point 238-242 °C (decomposes)
CAS Number 1134-49-2

Table 2: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Broad Singlet1HCOOH
~7.8-7.9Multiplet2HPhenyl H (ortho)
~7.4-7.5Multiplet3HPhenyl H (meta, para)
~7.3Singlet1HPyrazole C4-H
-Broad Singlet1HPyrazole N-H

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~162C=O (Carboxylic Acid)
~148Pyrazole C3
~140Pyrazole C5
~130Phenyl C (ipso)
~129Phenyl C (para)
~128Phenyl C (ortho/meta)
~125Phenyl C (ortho/meta)
~108Pyrazole C4

Table 4: IR Spectroscopic Data (Solid State, KBr Pellet or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid H-bonding)[1][2][3]
~3100MediumN-H stretch (Pyrazole)
~3050MediumC-H stretch (Aromatic)
1725-1700StrongC=O stretch (Carboxylic Acid)[1][2][3]
~1600, ~1480Medium-StrongC=C stretch (Aromatic and Pyrazole rings)
1320-1210StrongC-O stretch (Carboxylic Acid)[1]
1440-1395 & 950-910Medium, BroadO-H bend (Carboxylic Acid)[1]

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
188High[M]⁺ (Molecular Ion)
171Moderate[M - OH]⁺
143Moderate[M - COOH]⁺
115High[C₉H₇N]⁺
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H and ¹³C NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or higher, depending on sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (1-2 mg) of this compound in a volatile solvent (e.g., acetone or methylene chloride).[4]

  • Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[4]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[4]

FT-IR Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Mode: Transmission or Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty sample holder should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Ensure the sample of this compound is pure and dry.

  • For direct infusion, dissolve a small amount in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution in an appropriate solvent.

Electron Ionization (EI) Mass Spectrometry Acquisition:

  • Instrument: A mass spectrometer equipped with an electron ionization source.[5][6]

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[5]

  • Mass Range: m/z 50-500.

  • Inlet System: Direct insertion probe or GC inlet. The sample is vaporized by heating in the ion source.[6]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of 3-phenyl-1H- pyrazole-5-carboxylic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Overall workflow from synthesis to structural confirmation.

Data_Interpretation_Flow cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy Start Spectroscopic Data MS_Data Molecular Ion Peak? (m/z = 188) Start->MS_Data IR_Data Key Functional Groups? Start->IR_Data NMR_Data Proton & Carbon Environments? Start->NMR_Data MS_Yes Confirms Molecular Weight MS_Data->MS_Yes Yes MS_No Check for Fragmentation MS_Data->MS_No No Final_Structure Confirmed Structure: This compound MS_Yes->Final_Structure IR_Groups O-H (broad, ~3000 cm⁻¹) C=O (~1710 cm⁻¹) N-H, C-H (Aromatic) IR_Data->IR_Groups Yes IR_Groups->Final_Structure NMR_Signals Aromatic Protons Pyrazole Proton Carboxylic Acid Proton Corresponding Carbons NMR_Data->NMR_Signals Yes NMR_Signals->Final_Structure

Caption: Logical flow for interpreting spectroscopic data.

References

The Diverse Mechanisms of Action of Pyrazole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties have enabled the development of a wide array of therapeutic agents targeting a diverse range of biological pathways.[3][4] This technical guide provides an in-depth exploration of the core mechanisms of action of prominent pyrazole-based compounds, supplemented with detailed experimental protocols and quantitative data to support further research and development in this critical area.

Inhibition of Cyclooxygenase (COX) Enzymes: The Anti-Inflammatory Action of Celecoxib

A significant class of pyrazole-based drugs exerts its therapeutic effect through the selective inhibition of cyclooxygenase-2 (COX-2).[5][6] Celecoxib, a diaryl-substituted pyrazole, is a prime example of a selective COX-2 inhibitor used for its anti-inflammatory, analgesic, and antipyretic properties.[5][7]

The primary mechanism involves the selective binding to and inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[5][6] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of the COX-2 enzyme.[6][7] This selectivity theoretically reduces the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[7][8]

Signaling Pathway of COX-2 Inhibition by Celecoxib

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: COX-2 inhibition pathway by Celecoxib.

Phosphodiesterase Type 5 (PDE5) Inhibition: The Vasodilatory Effect of Sildenafil

Sildenafil, a well-known pyrazole-containing drug, functions as a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[9][10][11] This mechanism is central to its use in treating erectile dysfunction and pulmonary arterial hypertension.[9][12]

In the corpus cavernosum, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to increase the levels of cGMP.[9][10] cGMP, in turn, induces smooth muscle relaxation and vasodilation, leading to increased blood flow and penile erection.[9] PDE5 is the enzyme responsible for the degradation of cGMP.[11] Sildenafil, by competitively binding to PDE5, prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[9][10]

Signaling Pathway of PDE5 Inhibition by Sildenafil

PDE5_Inhibition NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Produces GTP GTP GTP->GC Substrate Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation GMP GMP (inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK Inhibits p38_MAPK_Inhibition Stress_Stimuli Stress Stimuli (e.g., LPS, Cytokines) Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Stimuli->Upstream_Kinases Activate p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylate & Activate Downstream_Targets Downstream Targets (e.g., MAPKAPK2) p38_MAPK->Downstream_Targets Activate Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Downstream_Targets->Proinflammatory_Cytokines Leads to Pyrazole_Urea_Inhibitor Pyrazole-Urea p38 Inhibitor Pyrazole_Urea_Inhibitor->p38_MAPK Allosterically Inhibits CB1_Antagonism Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activate Appetite_Stimulation Appetite Stimulation & Energy Storage CB1_Receptor->Appetite_Stimulation Leads to Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP ([γ-32P]ATP) - Test Compound Start->Prepare_Reagents Reaction_Setup Set up Reaction: - Add Kinase, Substrate,  and Test Compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: Add ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction: Add Stop Solution (EDTA) Incubate->Terminate_Reaction Separate Separate Substrate: Spot on Phosphocellulose Paper Terminate_Reaction->Separate Wash Wash Paper Separate->Wash Quantify Quantify Radioactivity: Scintillation Counting Wash->Quantify Analyze Analyze Data: Calculate IC50 Quantify->Analyze End End Analyze->End

References

literature review on the therapeutic potential of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their inherent structural features allow for diverse biological activities, making them promising candidates for the development of novel therapeutics across various disease areas. This technical guide provides an in-depth review of the therapeutic potential of pyrazole carboxylic acids, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It details the experimental protocols used to evaluate their efficacy and summarizes key quantitative data to facilitate comparison and further research.

Anticancer Potential of Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected pyrazole carboxylic acid derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-thiadiazole derivativeA549 (Lung)4.34[1]
Pyrazole-thiadiazole derivativeMCF-7 (Breast)4.71[1]
Indole-linked pyrazole derivativeHCT116 (Colon)<23.7[2]
Indole-linked pyrazole derivativeMCF7 (Breast)<23.7[2]
Indole-linked pyrazole derivativeHepG2 (Liver)<23.7[2]
Indole-linked pyrazole derivativeA549 (Lung)<23.7[2]
Pyrazole-containing isolongifolanoneMCF7 (Breast)5.21[2]
Benzimidazole-linked pyrazolo[1,5-a]pyrimidineMCF7 (Breast)micro- to nano-molar range[2]
Benzimidazole-linked pyrazolo[1,5-a]pyrimidineA549 (Lung)micro- to nano-molar range[2]
Benzimidazole-linked pyrazolo[1,5-a]pyrimidineHeLa (Cervical)micro- to nano-molar range[2]
Benzimidazole-linked pyrazolo[1,5-a]pyrimidineSiHa (Cervical)micro- to nano-molar range[2]
3,4-diaryl pyrazole derivativeVarious0.06–0.25 nM[2]
5-alkylated selanyl-1H-pyrazoleHepG2 (Liver)15.98[2]
4-amino-5-substituted selenolo[2,3-c]pyrazoleHepG2 (Liver)13.85[2]
Signaling Pathways in Anticancer Activity

Several pyrazole derivatives exert their anticancer effects by targeting critical protein kinases involved in cell signaling. For instance, inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been observed.[2] The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by certain pyrazole carboxylic acid derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->EGFR Inhibits

Caption: Inhibition of EGFR signaling by a pyrazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with pyrazole derivatives (72h) A->B C 3. Add MTT solution (4h incubation) B->C D 4. Solubilize formazan crystals (DMSO) C->D E 5. Measure absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 4-4.5 x 10³ cells per well and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylic acid derivatives and incubate for 72 hours.[3]

  • MTT Incubation: Add 20 µL of MTT solution (2.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add a suitable solvent (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Anti-inflammatory Potential of Pyrazole Carboxylic Acid Derivatives

Chronic inflammation is a hallmark of many diseases. Pyrazole carboxylic acid derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of pyrazolylthiazole carboxylic acid derivatives was evaluated using the carrageenan-induced rat paw edema model.

CompoundEdema Inhibition (%) after 3hReference
1p (R=Cl, R¹=Cl)93.06[5]
2c (R=H, R¹=F)89.59[5]
2n (R=Cl, R¹=OCH₃)89.59[5]
Indomethacin (Reference)91.32[5]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory action of many pyrazole derivatives is attributed to their selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. This inhibition can also modulate downstream signaling pathways such as NF-κB.[6][7]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation COX2_Expression COX-2 Gene Expression NFkB_Activation->COX2_Expression COX2_Enzyme COX-2 Enzyme COX2_Expression->COX2_Enzyme Prostaglandins Prostaglandins (Inflammation) COX2_Enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->COX2_Enzyme Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Workflow:

Paw_Edema_Workflow A 1. Administer pyrazole derivative or vehicle to rats B 2. Inject carrageenan into the rat's hind paw A->B C 3. Measure paw volume at different time intervals B->C D 4. Calculate percentage inhibition of edema C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Methodology:

  • Animal Groups: Use groups of rats, with one group as a control (vehicle), one as a positive control (e.g., indomethacin), and the others as test groups for different doses of the pyrazole derivatives.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial Potential of Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives have also been investigated for their activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

CompoundMicroorganismMIC (µg/mL)Reference
Pyrazolylthiazole carboxylic acid (2h)Gram-positive bacteria6.25[5]
Ciprofloxacin (Reference)Gram-positive bacteria6.25[5]
Trifluorophenyl-substituted pyrazoleS. aureus (including MRSA)0.39[8]
Trifluorophenyl-substituted pyrazoleS. epidermidis1.56[8]
Pyrazolyl triazole intermediateMicrococcus luteus3.9[8]
Pyrazole derivativeS. aureus DNA gyrase inhibitor12.5[8]
Antimicrobial Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are varied. Some compounds are known to disrupt the bacterial cell wall, while others inhibit essential enzymes like DNA gyrase.[8]

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Synthesis DNA_Gyrase DNA Gyrase (Replication) Bacterial_Death Bacterial Cell Death Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->Cell_Wall Disrupts Pyrazole->DNA_Gyrase Inhibits

Caption: Potential antimicrobial mechanisms of pyrazole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow:

MIC_Assay_Workflow A 1. Prepare serial dilutions of pyrazole derivatives B 2. Inoculate with a standardized microbial suspension A->B C 3. Incubate under appropriate conditions B->C D 4. Observe for visible growth C->D E 5. Determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Methodology:

  • Preparation of Compounds: Prepare a stock solution of the pyrazole carboxylic acid derivative and perform serial dilutions in a liquid growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well containing the diluted compound.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Pyrazole carboxylic acids and their derivatives have demonstrated a broad spectrum of therapeutic potential, with compelling preclinical data supporting their development as anticancer, anti-inflammatory, and antimicrobial agents. The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the continued exploration of this promising class of compounds. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these preclinical findings into novel clinical therapies.

References

Unveiling the Solid-State Architecture of 3-Phenyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-phenyl-1H-pyrazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. By examining its solid-state conformation and intermolecular interactions, we gain crucial insights into its physicochemical properties, which are paramount for rational drug design and the development of novel crystalline materials.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a fashion that reveals a complex, three-dimensional hydrogen-bonded network. A summary of the key crystallographic parameters is presented in Table 1.

Parameter Value
CCDC Number660255
Empirical FormulaC₁₀H₈N₂O₂
Formula Weight188.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.336 (2)
b (Å)17.632 (3)
c (Å)8.7876 (17)
α (°)90
β (°)97.910 (3)
γ (°)90
Volume (ų)1893.2 (6)
Z4
Temperature (K)298
RadiationMo Kα
R-factor0.052

Table 1: Crystallographic Data for this compound. This data provides the fundamental unit cell dimensions and crystal system information.

Molecular and Crystal Structure Analysis

The asymmetric unit of this compound contains one molecule. The pyrazole ring and the phenyl ring are not coplanar. The dihedral angle between the mean plane of the pyrazole ring and the phenyl ring is a notable feature of its molecular conformation.

The most significant aspect of the crystal structure is the extensive network of intermolecular hydrogen bonds. The carboxylic acid group plays a pivotal role in forming these interactions. Specifically, the acidic proton of the carboxylic acid forms a hydrogen bond with the pyrazole nitrogen atom of an adjacent molecule. This interaction is a classic example of a robust hydrogen bond that dictates the primary packing motif. Furthermore, these hydrogen-bonded pairs are linked into a two-dimensional network.[1] This intricate arrangement of hydrogen bonds is a key determinant of the compound's stability and physical properties.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from synthesis to data analysis.

Synthesis and Crystallization

A common synthetic route to this compound involves the condensation of a β-ketoester with hydrazine hydrate. The resulting pyrazolone is then oxidized to the pyrazole carboxylic acid.

High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound. The choice of solvent is critical and is often determined empirically. Common solvents for the crystallization of such organic molecules include ethanol, methanol, acetone, or mixtures thereof. For a related derivative, 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, crystals were obtained by the slow evaporation of a solution in acetone at room temperature.[2]

X-ray Diffraction Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K or 298 K) to minimize thermal vibrations of the atoms. X-ray data are collected using monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).

The collected diffraction data are then processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular architecture of this compound is dominated by hydrogen bonding. The logical relationship of these interactions, leading to the final crystal packing, can be visualized as a workflow.

G Supramolecular Assembly of this compound A Monomer (this compound) B Carboxylic Acid - Pyrazole N Hydrogen Bond Formation A->B C Formation of Hydrogen-Bonded Dimers/Chains B->C D Inter-chain/Inter-dimer π-π Stacking Interactions (Phenyl Rings) C->D E 3D Supramolecular Network (Crystal Lattice) D->E

Figure 1: Logical workflow of the supramolecular assembly in the crystal structure.

This diagram illustrates the hierarchical nature of the intermolecular interactions. The primary and strongest interaction is the hydrogen bond between the carboxylic acid and the pyrazole nitrogen. These interactions lead to the formation of dimeric or chain-like motifs. Weaker interactions, such as π-π stacking between the phenyl rings of adjacent molecules, further stabilize the packing, ultimately resulting in the formation of a stable three-dimensional crystal lattice. Understanding these interactions is crucial for predicting and controlling the solid-state properties of this class of compounds.

References

Exploring the Chemical Space of Pyrazole Derivatives for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have made it a cornerstone in the design of therapeutic agents.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[3][4][5] This has led to the development of numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the anti-obesity drug Rimonabant.[1][3][6] This guide provides an in-depth exploration of the pyrazole chemical space, covering synthetic strategies, structure-activity relationships (SAR), key biological targets, and experimental protocols to facilitate the discovery of novel drug candidates.

The Pyrazole Scaffold: Physicochemical Properties

The pyrazole ring is an aromatic system with a pKb of 11.5, indicating weak basicity.[7] The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[1] This duality is crucial for molecular recognition and binding to biological targets. The substitution pattern on the pyrazole ring significantly influences its electronic properties, lipophilicity, and metabolic stability, allowing for fine-tuning of pharmacokinetic and pharmacodynamic profiles. Tautomerism in unsymmetrically substituted pyrazoles can lead to a mixture of isomers upon alkylation, a factor to consider during synthesis and characterization.[1]

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Cyclocondensation of 1,3-Difunctional Compounds : This is the most common approach, involving the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound (Knorr pyrazole synthesis) or an α,β-unsaturated carbonyl compound.[3][8] This method is highly versatile, allowing for the introduction of substituents at various positions. For instance, the condensation of ethyl acetoacetate with phenylhydrazine is a classic route to 1,3,5-substituted pyrazoles.[3]

  • 1,3-Dipolar Cycloaddition : This method involves the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound or a nitrilimine, and a dipolarophile, typically an alkyne or an alkene.[3] This strategy provides access to pyrazole derivatives that may be difficult to obtain through cyclocondensation.

  • Multicomponent Reactions (MCRs) : MCRs offer an efficient way to synthesize complex, polysubstituted pyrazoles in a single step from three or more starting materials, which is advantageous for building diverse chemical libraries.[3]

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Hydrazine Hydrazine Cyclocondensation Cyclocondensation (e.g., Knorr Synthesis) Hydrazine->Cyclocondensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Cyclocondensation Alkyne/Alkyne Alkyne/Alkyne DipolarCycloaddition [3+2] Dipolar Cycloaddition Alkyne/Alkyne->DipolarCycloaddition Diazo Compound Diazo Compound Diazo Compound->DipolarCycloaddition Pyrazole Substituted Pyrazole Core Cyclocondensation->Pyrazole DipolarCycloaddition->Pyrazole

Caption: Key synthetic pathways to the pyrazole core.

Key Biological Targets and Signaling Pathways

The therapeutic versatility of pyrazole derivatives stems from their ability to interact with a wide range of biological targets.

Cyclooxygenase (COX) Inhibition

Many pyrazole derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[6][9] Celecoxib is a prime example. By selectively inhibiting COX-2 over COX-1, these compounds reduce the production of pro-inflammatory prostaglandins while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[6]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins COX2->PGs Synthesis Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Pyrazole Derivative (e.g., Celecoxib) Inhibitor->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.
Kinase Inhibition

The pyrazole scaffold is prevalent in numerous kinase inhibitors developed for cancer therapy.[2][6] These compounds target protein kinases that are often dysregulated in cancer cells, blocking downstream signaling pathways responsible for cell proliferation and survival.[6] Targets include ALK, ROS1, EGFR, VEGFR, and BRAF.[2][6] Crizotinib, for example, is a potent inhibitor of ALK and ROS1 tyrosine kinases.[6]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., ALK, EGFR) GF->RTK P1 Downstream Signaling (e.g., RAS/MAPK) RTK->P1 Activation P2 Cell Proliferation & Survival P1->P2 Inhibitor Pyrazole Kinase Inhibitor (e.g., Crizotinib) Inhibitor->RTK Inhibition

Caption: General kinase inhibition signaling pathway.

Structure-Activity Relationship (SAR) and Chemical Space

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[10][11]

  • N1-Substitution : Large, aromatic groups at the N1 position are often crucial for activity. For instance, the 2,4-dichlorophenyl group in cannabinoid receptor antagonists was found to be optimal for binding affinity.[11]

  • C3-Substitution : This position is often modified to enhance target engagement. Carboxamide groups at C3 are common in cannabinoid receptor ligands, while various aryl groups contribute to kinase inhibitory activity.[2][11]

  • C4-Substitution : Modification at the C4 position can modulate the molecule's conformation and physicochemical properties.

  • C5-Substitution : A para-substituted phenyl ring at the C5 position is a key feature for potent cannabinoid CB1 receptor antagonists.[11] In anti-inflammatory COX-2 inhibitors like Celecoxib, a p-sulfonamidophenyl group at this position is critical for selectivity.

Compound Class Target Key Substituent & Position Observed Effect Reference
DiarylpyrazolesCOX-2p-Sulfonamidophenyl at C5Confers high selectivity for COX-2[6]
Pyrazole-AmidesKinases (ALK, ROS1)Substituted aryl/heteroaryl ringsModulate potency and selectivity[6]
BiarylpyrazolesCannabinoid Receptor 1 (CB1)p-Iodophenyl at C5, Piperidinyl carboxamide at C3Potent and selective antagonism[11]
Pyrazolo[3,4-d]pyrimidinesVariousFused ring systemServes as a versatile core for diverse targets[12]
Trifluoromethyl PyrazolesBacteria (Gram-positive)Trifluoromethylphenyl groupsPotent growth inhibitors of drug-resistant bacteria[13]

Drug Discovery and Evaluation Workflow

The discovery of new pyrazole-based drugs follows a structured workflow from initial screening to preclinical evaluation.

G A Library Synthesis & Computational Design B In Vitro Screening (Target-based & Phenotypic assays) A->B High-Throughput Screening C Hit-to-Lead Optimization (SAR Studies) B->C Identify 'Hits' D ADMET & Pharmacokinetic Profiling (In Vitro & In Silico) C->D Generate 'Leads' E In Vivo Efficacy Studies (Animal Models) C->E D->C Feedback Loop D->E F Preclinical Candidate Selection E->F

Caption: A typical workflow for pyrazole-based drug discovery.

Experimental Protocols

General Protocol for Pyrazole Synthesis via Cyclocondensation

This protocol describes a general method for synthesizing 1,3,5-trisubstituted pyrazoles from chalcones (α,β-unsaturated ketones).

  • Chalcone Synthesis : Equimolar amounts of an appropriate acetophenone and an aromatic aldehyde are dissolved in ethanol. An aqueous solution of NaOH is added dropwise, and the mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone.

  • Cyclization : The synthesized chalcone (1 mmol) and a substituted hydrazine hydrochloride (1.2 mmol) are refluxed in glacial acetic acid or ethanol for 6-8 hours.

  • Work-up : The reaction mixture is cooled to room temperature and poured into ice-cold water.

  • Purification : The solid product that separates out is filtered, washed thoroughly with water, dried, and purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole derivative.[3]

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[14][15]

  • Cell Seeding : Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15][16]

  • Compound Treatment : Stock solutions of the test pyrazole derivatives are prepared in DMSO. The cells are treated with various concentrations of the compounds (e.g., 0.5 to 100 µM) for 48 hours.[15] A vehicle control (DMSO) is also included.

  • MTT Addition : After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.[15]

  • Formazan Solubilization : The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement : The absorbance is measured at 540-570 nm using a microplate reader.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined from the dose-response curve.

Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the anti-inflammatory activity of novel compounds.[9][17]

  • Animal Acclimatization : Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment. Animals are fasted overnight with free access to water before the study.

  • Compound Administration : Animals are divided into groups. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The standard group receives a reference drug like Indomethacin or Celecoxib. The test groups receive the pyrazole derivatives at specified doses (e.g., 25, 50, 100 mg/kg) orally.[4][17]

  • Induction of Edema : One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement : The paw volume is measured immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

  • Data Analysis : The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume in the treated groups with the control group.

Conclusion

The pyrazole scaffold remains a highly attractive and productive framework in the field of drug discovery. Its synthetic tractability and versatile physicochemical properties allow for the creation of large, diverse chemical libraries. By leveraging established synthetic methodologies, detailed SAR studies, and robust biological evaluation workflows, researchers can continue to explore the vast chemical space of pyrazole derivatives. This systematic approach holds significant promise for the development of next-generation therapeutics targeting a wide array of diseases, from inflammation and cancer to neurological and infectious disorders.

References

Methodological & Application

One-Pot Synthesis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 3-phenyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The described method is a three-step, one-pot reaction commencing with the Claisen condensation of acetophenone and diethyl oxalate to form an intermediate ethyl 2,4-dioxo-4-phenylbutanoate. This is followed by cyclization with hydrazine hydrate to yield the pyrazole ester, which is subsequently hydrolyzed in situ to the target carboxylic acid. This efficient procedure eliminates the need for isolation of intermediates, thereby saving time and resources.

Introduction

Pyrazole carboxylic acids are prominent scaffolds in a wide array of pharmacologically active compounds. The this compound moiety, in particular, is a key component in the development of various therapeutic agents. Traditional multi-step syntheses of this compound can be time-consuming and may result in lower overall yields due to the isolation and purification of intermediates. The one-pot synthesis outlined herein offers a streamlined and efficient alternative for the preparation of this important molecule.

Reaction Scheme

The overall reaction scheme for the one-pot synthesis of this compound is as follows:

  • Claisen Condensation: Acetophenone reacts with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form ethyl 2,4-dioxo-4-phenylbutanoate.

  • Cyclization: The in situ generated dicarbonyl compound reacts with hydrazine hydrate to form ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

  • Hydrolysis: The pyrazole ester is hydrolyzed under basic conditions to yield the final product, this compound, upon acidification.

Experimental Workflow

G cluster_0 One-Pot Reaction Vessel cluster_1 Work-up start Start: Acetophenone, Diethyl Oxalate, Sodium Ethoxide, Ethanol step1 Claisen Condensation (Formation of Dioxoester) start->step1 step2 Addition of Hydrazine Hydrate step1->step2 step3 Cyclization (Formation of Pyrazole Ester) step2->step3 step4 Addition of Aqueous Base (e.g., NaOH) step3->step4 step5 Hydrolysis step4->step5 workup1 Acidification (e.g., HCl) step5->workup1 workup2 Precipitation workup1->workup2 workup3 Filtration and Washing workup2->workup3 workup4 Drying workup3->workup4 end Final Product: This compound workup4->end

Caption: Experimental workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Hydrazine hydrate (80% in water)

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Step 1: Formation of Ethyl 2,4-dioxo-4-phenylbutanoate

    • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in anhydrous ethanol. Alternatively, use commercially available sodium ethoxide.

    • To the stirred solution of sodium ethoxide in ethanol, add a mixture of acetophenone and diethyl oxalate dropwise at a temperature maintained between 25-30°C.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Step 2: Cyclization to Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

    • Cool the reaction mixture in an ice bath.

    • Slowly add hydrazine hydrate (80% in water) to the cooled reaction mixture.

    • After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Hydrolysis to this compound

    • After the cyclization is complete, add a solution of sodium hydroxide in water to the reaction mixture.

    • Continue to reflux the mixture for an additional 2-4 hours to facilitate the hydrolysis of the ester.

  • Work-up and Purification

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully acidify the cooled mixture with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate will form.

    • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

    • Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol if necessary.

Data Presentation

ParameterValue/Condition
Reactants
Acetophenone1.0 eq
Diethyl oxalate1.1 eq
Sodium ethoxide1.1 eq
Hydrazine hydrate (80%)1.2 eq
Sodium hydroxide2.0 - 3.0 eq
Solvent Anhydrous Ethanol
Reaction Temperature
Dioxoester formation25-30°C, then room temperature
CyclizationReflux
HydrolysisReflux
Reaction Time
Dioxoester formation4-6 hours
Cyclization2-3 hours
Hydrolysis2-4 hours
Work-up
AcidificationpH 2-3 with concentrated HCl
Expected Yield 60-75% (unoptimized)
Appearance White to off-white solid

Signaling Pathway Diagram

For this topic, a signaling pathway diagram is not applicable. The provided experimental workflow diagram illustrates the logical progression of the synthesis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Work in a well-ventilated fume hood.

  • The reaction may be exothermic, especially during the addition of reagents. Ensure proper temperature control.

Conclusion

This application note provides a comprehensive and detailed protocol for the one-pot synthesis of this compound. This method is efficient and avoids the isolation of intermediates, making it a valuable procedure for researchers in organic synthesis and medicinal chemistry. The provided data and workflow are intended to serve as a reliable guide for the successful synthesis of this important heterocyclic compound.

Application Notes & Protocols: Microwave-Assisted Synthesis of Phenyl-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of phenyl-1H-pyrazoles utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often cleaner reaction profiles.[1][2] The protocols outlined below are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development, where pyrazole scaffolds are of significant interest due to their diverse pharmacological activities.[1][3]

Introduction

Phenyl-1H-pyrazoles constitute a critical class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] Traditional synthetic methods often require prolonged reaction times and harsh conditions. Microwave-assisted synthesis provides a powerful alternative by utilizing microwave irradiation to efficiently and uniformly heat the reaction mixture, leading to a significant acceleration of chemical reactions.[1]

General Reaction Pathway

The most common and versatile approach to synthesizing phenyl-1H-pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its precursor, such as a chalcone) and a phenylhydrazine derivative. Microwave irradiation dramatically accelerates this transformation.

ReactionPathway Reactants 1,3-Dicarbonyl Compound (or Chalcone) + Phenylhydrazine Microwave Microwave Irradiation (Solvent, Catalyst) Reactants->Microwave Reaction Mixture Intermediate Hydrazone Intermediate Microwave->Intermediate Cyclization Product Phenyl-1H-Pyrazole Intermediate->Product Dehydration

Caption: General reaction pathway for phenyl-1H-pyrazole synthesis.

Experimental Data Summary

The following table summarizes quantitative data from various microwave-assisted synthesis protocols for phenyl-1H-pyrazoles, showcasing the efficiency of this methodology compared to conventional heating.

Product TypeReactantsSolvent/CatalystMicrowave Power (W)Temperature (°C)Time (min)Yield (%)Reference
Phenyl-1H-pyrazoles (3a-m)Phenylhydrazine, 1,3-dicarbonyl compoundsNot specified5060591-98[2][6]
Phenyl-1H-pyrazole-4-carboxylic acids (5a-m)Phenyl-1H-pyrazole-4-carbaldehydes, Oxidizing agentNot specified15080262-92[2][6]
1,3,5-Triphenyl-1H-pyrazole derivativesChalcones, PhenylhydrazineEthanol / Acetic AcidNot specifiedNot specified2-5High[4]
1-[5-(Aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoleChalcones, Hydrazine hydrateEthanol / Glacial Acetic Acid280Not specified10Good[5]
4-Trisubstituted PyrazolesHydrazones, Vilsmeier-Haack reagent (POCl3/DMF)NoneNot specifiedNot specified0.75-2Improved
1-Aryl-1H-pyrazole-5-aminesAryl hydrazine, 3-Aminocrotononitrile or α-cyanoketone1 M HCl (aq)Not specified15010-1570-90[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of Phenyl-1H-pyrazoles from 1,3-Dicarbonyl Compounds

This protocol is a general method for the synthesis of various phenyl-1H-pyrazoles.[2][6]

Materials:

  • Phenylhydrazine derivative (1 mmol)

  • 1,3-Dicarbonyl compound (1 mmol)

  • Ethanol or Dimethylformamide (DMF) (2-5 mL)

  • Catalytic amount of glacial acetic acid (optional)

  • Microwave reactor vial with a magnetic stir bar

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a specialized microwave reaction vial equipped with a magnetic stir bar, combine the phenylhydrazine (1 mmol) and the 1,3-dicarbonyl compound (1 mmol).[1]

  • Add a suitable solvent such as ethanol or DMF (2-5 mL).[1] If required, add a catalytic amount of glacial acetic acid.[1]

  • Securely seal the vial with a cap.[1]

  • Place the vial in the microwave reactor. Irradiate the mixture at 50 W and a temperature of 60°C for 5 minutes.[2][6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, cool the reaction vessel.

  • Pour the reaction mixture into ice-cold water to precipitate the product.[1]

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: Synthesis of Pyrazoles from Chalcones

This protocol outlines the cyclization of chalcones with hydrazine hydrate.[4]

Materials:

  • Chalcone (0.004 mol)

  • Hydrazine hydrate or Phenylhydrazine (0.004 mol)

  • Ethanol (10 mL)

  • Glacial acetic acid (2 drops)

  • Microwave reactor

Procedure:

  • Prepare a mixture of the chalcone (0.004 mol) in ethanol (10 mL) with the appropriate hydrazine (0.004 mol).[4]

  • Add a few drops of glacial acetic acid to the mixture.[4]

  • Irradiate the mixture in a microwave reactor. The specific power and time may vary depending on the substrates, but typical times are in the range of 2-5 minutes.[4]

  • After irradiation, cool the reaction mixture.

  • The product can be isolated by filtration and purified by recrystallization.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the microwave-assisted synthesis of phenyl-1H-pyrazoles.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants, Solvent & Catalyst in Microwave Vial Microwave Microwave Irradiation (Controlled Temperature & Power) Reactants->Microwave TLC Monitor Reaction by TLC Microwave->TLC TLC->Microwave Continue if incomplete Isolation Product Isolation (Precipitation/Filtration) TLC->Isolation Reaction Complete Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for microwave-assisted pyrazole synthesis.

Safety Precautions

  • Always conduct reactions in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactors are high-pressure systems; ensure you are properly trained in their operation and follow all safety guidelines provided by the manufacturer.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

Conclusion

Microwave-assisted synthesis is a highly efficient and rapid method for the preparation of phenyl-1H-pyrazoles. The protocols and data presented here demonstrate the significant advantages of this technology, making it an invaluable tool for researchers in drug discovery and development. The reduced reaction times and improved yields contribute to a more sustainable and cost-effective synthetic process.[8]

References

Application Notes and Protocols: The 3-Phenyl-1H-pyrazole-5-carboxylic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring that is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1] The 3-phenyl-1H-pyrazole-5-carboxylic acid motif, in particular, serves as a versatile starting point for the synthesis of diverse compound libraries. The phenyl group at the 3-position and the carboxylic acid at the 5-position provide key anchor points for structural modifications, allowing for the fine-tuning of physicochemical properties and biological activity to achieve desired therapeutic profiles. This document provides an overview of the applications of this scaffold, detailed synthetic protocols, and a summary of its structure-activity relationships.

Synthetic Strategies and Experimental Protocols

The most common and flexible strategy for synthesizing derivatives of this compound involves the initial construction of the pyrazole ring system, followed by modification of the carboxylic acid moiety, typically into amides or esters. This approach allows for late-stage diversification, enabling the creation of a large library of analogs from a common intermediate.[3]

General Synthetic Workflow

The overall workflow begins with the synthesis of a pyrazole ester via a Knorr-type condensation, followed by hydrolysis to the key carboxylic acid intermediate, and subsequent derivatization.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Derivatization (Amidation Example) A β-Ketoester (e.g., Ethyl Benzoylpyruvate) C Ethyl 3-phenyl-1H-pyrazole-5-carboxylate A->C Reflux in Ethanol (Knorr Condensation) B Hydrazine Hydrate B->C D This compound (Core Scaffold) C->D NaOH or LiOH, then Acidification (HCl) E Acyl Chloride Intermediate D->E Oxalyl Chloride or Thionyl Chloride G Final Amide Derivative E->G Triethylamine (Base) F Primary/Secondary Amine (R-NH2) F->G

Caption: General workflow for synthesis of 3-phenyl-1H-pyrazole-5-carboxamides.

Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol describes a typical Knorr pyrazole synthesis, a foundational method for creating the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a hydrazine derivative (1.0 eq) in ethanol (approximately 0.2 M).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • Reagent Addition: Add the β-ketoester (e.g., ethyl 2,4-dioxo-4-phenylbutanoate) (1.0 eq) dropwise to the stirred solution at room temperature.[5]

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[3]

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting precipitate can be collected by vacuum filtration and washed with cold ethanol to yield the desired pyrazole ester.

Protocol 2: Hydrolysis to this compound

This protocol outlines the saponification of the pyrazole ester to the target carboxylic acid scaffold.

  • Reaction Setup: Dissolve the pyrazole ester (1.0 eq) from Protocol 1 in a mixture of ethanol and water.

  • Base Addition: Add a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[3]

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[3]

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[3]

  • Isolation: Stir the mixture in the ice bath for an additional 30 minutes. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts. The product can be dried under vacuum.

Protocol 3: Synthesis of Amide Derivatives

This is a robust method for converting the carboxylic acid into a diverse range of amides, which are common in biologically active molecules.

  • Acid Chloride Formation: In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath and slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-3 hours until a clear solution is formed.[3]

  • Solvent Removal: Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.[3]

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.[3]

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product, which can be further purified by column chromatography or recrystallization.

Applications in Medicinal Chemistry

Derivatives of the this compound scaffold have been investigated for a multitude of therapeutic applications, demonstrating its versatility and importance in drug discovery.

Anticancer Activity

The pyrazole scaffold is a core component of many anticancer agents.[6] Derivatives have shown potent activity against various cancer cell lines by targeting fundamental cellular processes.

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives have been identified as novel tubulin polymerization inhibitors. Compound 5b (a 3-aminopyrazole derivative) was found to be significantly more potent than the reference drug ABT-751 against K562 (leukemia) and A549 (lung cancer) cells.[6]

  • Kinase Inhibition: Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, FGFR, and VEGFR.[2]

  • Induction of Apoptosis and Autophagy: Novel carbohydrazide derivatives of the pyrazole scaffold have been shown to inhibit the growth of A549 cells by inducing apoptosis (programmed cell death) or autophagy.[1][7]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->RTK

Caption: A generic kinase signaling pathway inhibited by pyrazole derivatives.

Enzyme Inhibition
  • Acrosin Inhibition: A series of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives were synthesized and evaluated as inhibitors of acrosin, a serine protease essential for fertilization. Several compounds exhibited potent inhibitory activity, with compound AQ-E5 being the most active, suggesting a new structural class for developing novel acrosin inhibitors.[8]

  • Monoamine Oxidase (MAO) Inhibition: Certain pyrazole derivatives have been identified as promising inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[1]

Anti-inflammatory and Analgesic Activity

The pyrazole core is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] Derivatives of the phenyl-pyrazole-carboxylic acid scaffold have also shown potent anti-inflammatory and analgesic properties in various preclinical models.[1][10]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of this scaffold is highly dependent on the nature and position of its substituents. The following table summarizes quantitative data for selected derivatives.

Compound IDScaffold/DescriptionTarget/AssayActivity (IC₅₀/GI₅₀)Reference
AQ-E5 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivativeAcrosin Inhibition0.01 µmol/mL[8]
5b 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzonitrileK562 Cell Growth0.021 µM[6]
5b 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzonitrileA549 Cell Growth0.69 µM[6]
5b 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzonitrileTubulin Polymerization7.30 µM[6]
Compound 9 (E)-1-(4-tert-butylbenzyl...)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideA549 Cell Growth0.28 µM[7]
Compound 17 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivativeHepG-2 Cell Growth0.71 µM[7]
Key SAR Insights

Structure-activity relationship (SAR) studies help elucidate how chemical structure relates to biological activity, guiding the design of more potent and selective compounds.

  • Amide Moiety (R¹): For acrosin inhibitors, modifications to the amide portion of the molecule significantly impact activity. The introduction of specific side chains can enhance binding to the enzyme's active site.[8]

  • Phenyl Ring Substituents (R²): In anticancer agents, substituents on the phenyl ring can modulate activity. Electron-withdrawing or donating groups can affect the electronic properties and binding affinity of the molecule to its target. For example, chloro- and methoxy-substituents are common in active compounds.[6][7]

  • N1-Position of Pyrazole (R³): Substitution at the N1 position of the pyrazole ring is a critical site for modification. Large or bulky groups at this position can be tailored to target specific pockets in enzymes or receptors, often leading to improved potency and selectivity.[1]

G cluster_0 Structure-Activity Relationship (SAR) Scaffold R1 R¹: Amide/Ester Moiety Scaffold->R1 R2 R²: Phenyl Ring Substituents Scaffold->R2 R3 R³: N1-Substitution Scaffold->R3 R1_desc Key for target binding and potency. (e.g., Acrosin, Kinases) R1->R1_desc R2_desc Modulates electronic properties and cell permeability. R2->R2_desc R3_desc Critical for selectivity and pharmacokinetic properties. R3->R3_desc

References

Application Notes and Protocols: Pyrazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives have emerged as a privileged scaffold in the discovery of novel anticancer therapeutics due to their diverse pharmacological activities.[1] Their unique five-membered aromatic heterocyclic structure, containing two adjacent nitrogen atoms, allows for versatile chemical modifications, leading to the development of potent and selective anticancer agents.[2] Numerous studies have demonstrated that these compounds exert their anticancer effects through various mechanisms of action, including the inhibition of critical cellular targets like protein kinases, tubulin, and DNA.[1] This document provides a comprehensive overview of the application of pyrazole derivatives as anticancer agents, including their mechanisms of action, quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of relevant signaling pathways and experimental workflows.

Mechanisms of Action and Quantitative Data

Pyrazole derivatives have been shown to target a wide array of molecules and pathways implicated in cancer progression. The following sections summarize the key mechanisms and provide quantitative data on the efficacy of representative pyrazole compounds.

Kinase Inhibition

Many pyrazole derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer.

CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[3][4] Several pyrazole-based compounds have been identified as potent CDK inhibitors.[3]

Compound/DerivativeTargetCancer Cell LineIC50/GI50 (µM)Reference CompoundIC50/GI50 (µM)
Compound 15 CDK2-0.005 (Ki)--
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2A2780 (Ovarian)0.127 - 0.560--
Pyrazole derivative 30 CDK2/cyclin A2-60% inhibition at 10 µM--
Pyrazole-based hybrid 31 -A549 (Lung)42.79--
Pyrazole-based hybrid 32 -A549 (Lung)55.73--
Compound 4 CDK2HCT-1163.82--
Compound 7a CDK2HCT-1162.0--
Compound 7d CDK2HCT-1161.47--
Compound 9 CDK2HCT-1160.96--
Compound 4a CDK2HepG2 (Liver)0.205Roscovitine4.18
Compound 5a CDK2HepG2 (Liver)0.311Roscovitine4.18
Compound 6b CDK2HepG2 (Liver)0.458Roscovitine4.18
Pyrazole derivative 5 CDK2-0.56Roscovitine0.99
Pyrazole derivative 6 CDK2-0.46Roscovitine0.99
Pyrazole derivative 11 CDK2-0.45Roscovitine0.99

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, a process crucial for tumor growth and metastasis.[5][6] Pyrazole derivatives have been developed as potent VEGFR-2 inhibitors.

Compound/DerivativeTargetCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole benzothiazole hybrid 25 -HT29, PC3, A549, U87MG3.17 - 6.77Axitinib-
Pyrazolone-pyrazole derivative 27 VEGFR-2-0.828--
Fused pyrazole derivative 50 VEGFR-2-0.23--
Compound 4a VEGFR-2HepG2 (Liver)0.55Sorafenib2.051
Compound 5a VEGFR-2HepG2 (Liver)0.267Sorafenib2.051
Compound 6b VEGFR-2HepG2 (Liver)0.2Sorafenib2.051
Pyrazole derivative 9 VEGFR-2-0.22--
Pyrazole derivative 12 VEGFR-2-Potent dual inhibitor--
Pyrazolylindolin-2-one coumarin 4j VEGFR-2A375 (Melanoma)-Sorafenib2.86

EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways promoting cell proliferation and survival.[7][8]

Compound/DerivativeTargetCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Fused pyrazole derivative 50 EGFRHepG2 (Liver)0.09Erlotinib10.6
Fused pyrazole derivative 3 EGFR-0.06--
Fused pyrazole derivative 9 EGFR-Potent dual inhibitor--
Fused pyrazole derivative 12 EGFR-Potent dual inhibitor--

The BRAF protein is a serine/threonine-specific protein kinase that is frequently mutated in various cancers, most notably melanoma.[9]

Compound/DerivativeTargetCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-based derivative 42 BRAFWM266.4 (Melanoma)0.12--
Pyrazole-based derivative 42 BRAFMCF-7 (Breast)0.16--
Pyrazolylindolin-2-one coumarin 4j BRAF V600EA375 (Melanoma)1.033Sorafenib2.86

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[10][11]

Compound/DerivativeTargetCell LineIC50 (nM)Reference CompoundIC50 (µM)
Pyrazolopyrimidine 50 mTOR-0.49MLN-01285.84
Pyrazolopyrimidine 50 HDAC1-0.91SAHA8.44
Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and their disruption by inhibiting tubulin polymerization is a validated anticancer strategy.[12][13]

Compound/DerivativeTargetCancer Cell LineGI50/IC50 (µM)Reference CompoundGI50 (µM)
Pyrazole derivative 5b Tubulin Polymerization-7.30--
Benzofuropyrazole 4a -K562 (Leukemia)0.26ABT-751-
Benzofuropyrazole 4a -A549 (Lung)0.19ABT-751-
Pyrazole derivative 5b -K562 (Leukemia)0.021ABT-751-
Pyrazole derivative 5b -A549 (Lung)0.69ABT-751-
DNA Binding and Intercalation

Some pyrazole derivatives exert their cytotoxic effects by binding to the minor groove of DNA or intercalating between base pairs, leading to inhibition of DNA replication and transcription.

Compound/DerivativeTargetCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo[3,4-b]pyridine analog 57 DNA BindingHepG2, MCF7, HeLa3.11 - 4.91Doxorubicin4.30 - 5.17
Pyrazolo[3,4-b]pyridine analog 58 DNA BindingHepG2, MCF7, HeLa4.06 - 4.24Doxorubicin4.30 - 5.17
Polysubstituted pyrazole 59 DNA BindingHepG2 (Liver)2Cisplatin5.5

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyrazole derivatives and a general experimental workflow for their evaluation as anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Pyrazole Derivative Synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity target_assay Target-Based Assay (e.g., Kinase Inhibition) cytotoxicity->target_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) target_assay->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis western_blot Western Blot (Protein Expression) apoptosis->western_blot animal_model Xenograft Animal Model western_blot->animal_model

Caption: General experimental workflow for evaluating pyrazole derivatives as anticancer agents.

signaling_pathways cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cell_cycle Cell Cycle Control cluster_output Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival CDK CDK Progression Cell Cycle Progression CDK->Progression Cyclin Cyclin Cyclin->CDK Progression->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->EGFR Pyrazole->VEGFR Pyrazole->BRAF Pyrazole->mTOR Pyrazole->CDK

Caption: Key signaling pathways targeted by pyrazole derivatives in cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of pyrazole derivatives.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Pyrazole derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivative in complete medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[13]

    • Incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used for background correction.[13]

In Vitro Kinase Inhibition Assay (VEGFR-2/CDK2)

This protocol measures the ability of a pyrazole derivative to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, CDK2/Cyclin A)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Kinase-specific substrate (e.g., synthetic peptide)

  • Pyrazole derivative (test compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the pyrazole derivative in kinase buffer with a constant final DMSO concentration (e.g., 1%).[8]

  • Kinase Reaction:

    • In a white microplate, add the kinase buffer, recombinant kinase enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[15]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[15][16]

  • Signal Detection:

    • Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. For the ADP-Glo™ assay:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[8]

  • Data Measurement and Analysis:

    • Read the luminescence using a plate reader.[8]

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution

  • Glycerol

  • Pyrazole derivative (test compound)

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin in General Tubulin Buffer on ice.

    • Prepare a 10X stock of the test compound in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • Pre-warm the spectrophotometer to 37°C.[17]

    • On ice, add 10 µL of the 10X test compound, control compounds, or vehicle control to the appropriate wells of a 96-well plate.[18]

    • Prepare the final tubulin solution by adding GTP (to a final concentration of 1 mM) and glycerol to the reconstituted tubulin on ice.[18]

    • Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well.[18]

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[17][18]

  • Data Analysis:

    • Plot the absorbance against time for each condition.

    • Analyze the polymerization curves to determine the effect of the compound on the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a pyrazole derivative.

Materials:

  • Cancer cell line

  • Pyrazole derivative (test compound)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the pyrazole derivative at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a small volume of PBS to create a single-cell suspension.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and decant the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.[5]

    • Incubate at room temperature for 30 minutes in the dark.[5]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 events.[2][7]

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins in response to treatment with a pyrazole derivative.

Materials:

  • Cancer cell line

  • Pyrazole derivative (test compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with the pyrazole derivative as for other assays.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.[19]

    • Collect the cell lysates and determine the protein concentration.[6]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.[6]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

    • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.[11]

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

Conclusion

Pyrazole derivatives represent a highly promising class of compounds for the development of novel anticancer agents. Their structural versatility allows for the fine-tuning of their activity against a wide range of cancer-related targets. The data and protocols presented in this document provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating the continued exploration and development of pyrazole-based cancer therapeutics. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of these compounds.

References

Application Notes and Protocols: 3-phenyl-1H-pyrazole-5-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-phenyl-1H-pyrazole-5-carboxylic acid as a versatile ligand in coordination chemistry. The focus is on the synthesis of the ligand and its metal complexes, and their potential applications in medicinal chemistry, supported by quantitative data and detailed methodologies.

Ligand Overview

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 5-position. This bifunctional molecule is an excellent candidate for the construction of coordination complexes and metal-organic frameworks (MOFs). The pyrazole ring offers multiple coordination sites through its nitrogen atoms, while the carboxylate group provides a versatile binding moiety, allowing for the formation of diverse and stable metal complexes. These complexes have garnered significant interest due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Synthesis Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of an α,β-unsaturated carbonyl compound with a hydrazine derivative. The following protocol is a generalized procedure based on established synthetic methods.

Materials:

  • Ethyl benzoylpyruvate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Cyclization: In a round-bottom flask, dissolve ethyl benzoylpyruvate (1 equivalent) in ethanol. Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Hydrolysis: To the resulting crude ethyl 3-phenyl-1H-pyrazole-5-carboxylate, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until a precipitate forms (typically pH 2-3).

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.[1][2]

Synthesis of a Representative Metal Complex: Copper(II) bis(3-phenyl-1H-pyrazole-5-carboxylate)

This protocol describes a general method for the synthesis of a copper(II) complex with this compound.

Materials:

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Methanol

  • Deionized water

  • Ammonia solution (dilute)

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in methanol in a beaker.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) sulfate pentahydrate (1 equivalent) in deionized water.

  • Complexation: Slowly add the copper(II) sulfate solution to the ligand solution with constant stirring.

  • Adjust the pH of the resulting mixture to ~6-7 by the dropwise addition of a dilute ammonia solution. A precipitate should form.

  • Continue stirring the mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of cold water, followed by methanol, to remove any unreacted starting materials.

  • Dry the resulting solid in a desiccator over anhydrous calcium chloride.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a solution of the complex in a suitable solvent (e.g., DMF/ethanol mixture).

Quantitative Data on Biological Activities

The following tables summarize the biological activities of various pyrazole derivatives and their metal complexes, demonstrating their therapeutic potential.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Derivative 5HepG213.14[3]
Pyrazole Derivative 5MCF-78.03[3]
Pyrazole Derivative 6HepG222.76[3]
Pyrazole Derivative 6MCF-726.08[3]
Pyrazole-Indole Hybrid 7aHepG26.1[4]
Pyrazole-Indole Hybrid 7bHepG27.9[4]
PTA-1MDA-MB-231Low micromolar[5]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDAssay% InhibitionReference
PMPHBSA Denaturation (0.5 mg/mL)76.38%[6]
4F-PMPHBSA Denaturation (0.5 mg/mL)81.15%[6]
Pyrazole Derivative 6bCarrageenan-induced paw edema85.78%[7]
Pyrazole Derivative 2gLipoxygenase InhibitionIC₅₀ = 80 µM[8]

Table 3: Antibacterial Activity of Pyrazole Derivatives and Complexes

Compound IDBacterial StrainMIC (µg/mL)Reference
Pyrazole Derivative 3Escherichia coli0.25[9]
Pyrazole Derivative 4Streptococcus epidermidis0.25[9]
Pyrazole Derivative 2Aspergillus niger1[9]
Cu(II) Pyrazolate ComplexE. coliVaries[10]
Cu(II) Pyrazolate ComplexS. aureusVaries[10]

Experimental Protocols for Biological Assays

Protocol for MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO, final concentration ≤ 0.5%).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Protocol for In Vitro Anti-inflammatory Assay (Protein Denaturation)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS, pH 6.3)

  • Test compound solutions (at various concentrations)

  • Diclofenac sodium (as a standard)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v BSA solution and 0.5 mL of the test compound solution at different concentrations.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Cooling and Measurement: Cool the solutions and measure the turbidity at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

Protocol for Antibacterial Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient broth

  • Test compound stock solution

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution

Procedure:

  • Bacterial Culture: Prepare an overnight culture of the bacterial strain in nutrient broth. Dilute the culture to achieve a concentration of approximately 10⁶ CFU/mL.[10]

  • Serial Dilution: Add 100 µL of nutrient broth to each well of a 96-well plate. Add 100 µL of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the diluted bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound at which no color change is observed.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in coordination chemistry and drug discovery.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Ethyl benzoylpyruvate Ethyl benzoylpyruvate Cyclization Cyclization Ethyl benzoylpyruvate->Cyclization Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis This compound This compound Hydrolysis->this compound Complexation Complexation This compound->Complexation Metal Salt (e.g., CuSO4) Metal Salt (e.g., CuSO4) Metal Salt (e.g., CuSO4)->Complexation Metal Complex Metal Complex Complexation->Metal Complex

Caption: Workflow for the synthesis of the ligand and its metal complex.

Biological_Screening_Workflow Synthesized Compounds Synthesized Compounds Anticancer Screening Anticancer Screening Synthesized Compounds->Anticancer Screening Anti-inflammatory Screening Anti-inflammatory Screening Synthesized Compounds->Anti-inflammatory Screening Antimicrobial Screening Antimicrobial Screening Synthesized Compounds->Antimicrobial Screening MTT Assay MTT Assay Anticancer Screening->MTT Assay Protein Denaturation Assay Protein Denaturation Assay Anti-inflammatory Screening->Protein Denaturation Assay MIC Determination MIC Determination Antimicrobial Screening->MIC Determination IC50 Values IC50 Values MTT Assay->IC50 Values %1 %1 Protein Denaturation Assay->%1 MIC Values MIC Values MIC Determination->MIC Values Lead Compound Identification Lead Compound Identification IC50 Values->Lead Compound Identification %1->Lead Compound Identification MIC Values->Lead Compound Identification

Caption: Workflow for the biological screening of synthesized compounds.

Apoptosis_Signaling_Pathway Pyrazole Compound Pyrazole Compound Tubulin Polymerization Tubulin Polymerization Pyrazole Compound->Tubulin Polymerization inhibits Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Apoptosis Induction Apoptosis Induction Cell Cycle Arrest (G2/M)->Apoptosis Induction Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Cell Death Cell Death DNA Fragmentation->Cell Death

Caption: A proposed signaling pathway for anticancer activity.[5]

References

Application Notes and Protocols for the Functionalization of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous approved therapeutics.[1][2] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. These application notes provide detailed experimental protocols for key functionalization strategies of the pyrazole ring, including N-alkylation, C4-position functionalization (halogenation and arylation), and cross-coupling reactions, which are crucial for the synthesis of novel drug candidates.[3]

I. N-Functionalization of Pyrazole Rings

Direct N-alkylation and N-arylation are fundamental methods for introducing diversity to the pyrazole core. Regioselectivity between the N1 and N2 positions can be a challenge in asymmetrically substituted pyrazoles, but specific conditions can favor one isomer over the other.[4]

Protocol 1: Regioselective N1-Alkylation (Michael Reaction)

This catalyst-free Michael reaction provides high yields and excellent regioselectivity for the N1-alkylation of 1H-pyrazoles.[5]

Experimental Protocol:

  • To a solution of the desired 1H-pyrazole (1.0 mmol) in a suitable solvent such as acetonitrile, add the Michael acceptor (e.g., an α,β-unsaturated ester or nitrile) (1.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N1-alkylated pyrazole.[5]

Protocol 2: Copper-Catalyzed N-Arylation

This protocol utilizes a copper(I) catalyst system for the N-arylation of pyrazoles with aryl bromides, a common transformation in pharmaceutical synthesis.[6][7]

Experimental Protocol:

  • In a Schlenk flask, combine the pyrazole (7.5 mmol), aryl bromide (5.0 mmol), copper(I) chloride (CuCl) (0.5 mmol), 6-(1H-pyrazol-1-yl)nicotinic acid ligand (0.5 mmol), and potassium phosphate (K₃PO₄) (10 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add dimethylformamide (DMF) (ca. 20 mL) as the solvent.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring for 24 hours.

  • After cooling to room temperature, filter the precipitate.

  • The filtrate containing the N-arylated product can be further purified by standard methods such as column chromatography.

II. C4-Position Functionalization

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack, making it a prime target for functionalization.[8]

Protocol 3: C4-Halogenation

Halogenated pyrazoles are valuable intermediates for further modifications, particularly in cross-coupling reactions.[9][10] This protocol describes a metal-free approach to C4-bromination using N-bromosuccinimide (NBS).

Experimental Protocol:

  • Dissolve the 3-aryl-1H-pyrazol-5-amine (1.0 mmol) in dimethyl sulfoxide (DMSO).

  • Add N-bromosuccinimide (NBS) (1.1 mmol) to the solution at room temperature.[9]

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Protocol 4: Palladium-Catalyzed C4-Arylation

Direct C-H arylation is a powerful, atom-economical method for introducing aryl groups at the C4 position.[8]

Experimental Protocol:

  • In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).[8][11]

  • Add dimethylacetamide (DMA) (3 mL) as the solvent.[8]

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[8][11]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.[8]

III. Data Presentation

Table 1: Summary of N-Functionalization Reactions

ProtocolReaction TypeCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference
1N1-AlkylationNone (Michael Acceptor)AcetonitrileRoom Temp.>90[5]
2N-ArylationCuCl/LigandDMF100Good

Table 2: Summary of C4-Functionalization Reactions

ProtocolReaction TypeCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference
3C4-BrominationNBSDMSORoom Temp.Moderate to Excellent[9]
4C4-ArylationPd(OAc)₂DMA150Varies[8]

IV. Visualizations

experimental_workflow_N_functionalization cluster_n_alkylation Protocol 1: N1-Alkylation cluster_n_arylation Protocol 2: N-Arylation start1 1H-Pyrazole + Michael Acceptor step1_1 Stir in Acetonitrile at Room Temperature start1->step1_1 step1_2 Reaction Monitoring (TLC) step1_1->step1_2 step1_3 Work-up: Concentration step1_2->step1_3 step1_4 Purification: Column Chromatography step1_3->step1_4 end1 N1-Alkylated Pyrazole step1_4->end1 start2 Pyrazole + Aryl Bromide + CuCl/Ligand + Base step2_1 Heat in DMF (100 °C, 24h) start2->step2_1 step2_2 Cooling and Filtration step2_1->step2_2 step2_3 Purification step2_2->step2_3 end2 N-Arylated Pyrazole step2_3->end2

Caption: Workflow for N-functionalization of pyrazole rings.

experimental_workflow_C4_functionalization cluster_c4_halogenation Protocol 3: C4-Halogenation cluster_c4_arylation Protocol 4: C4-Arylation start3 Substituted Pyrazole + NBS step3_1 Stir in DMSO at Room Temperature start3->step3_1 step3_2 Reaction Monitoring (TLC) step3_1->step3_2 step3_3 Aqueous Work-up & Extraction step3_2->step3_3 step3_4 Purification: Column Chromatography step3_3->step3_4 end3 C4-Halogenated Pyrazole step3_4->end3 start4 Pyrazole + Aryl Bromide + Pd(OAc)₂ + Base step4_1 Heat in DMA (150 °C, 24h) start4->step4_1 step4_2 Cooling and Dilution step4_1->step4_2 step4_3 Aqueous Work-up & Extraction step4_2->step4_3 step4_4 Purification: Column Chromatography step4_3->step4_4 end4 C4-Arylated Pyrazole step4_4->end4

Caption: Workflow for C4-functionalization of pyrazole rings.

pyrazole_functionalization_pathways pyrazole Pyrazole Core n_func N-Functionalization (Alkylation, Arylation) pyrazole->n_func c4_func C4-Functionalization (Halogenation, Arylation) pyrazole->c4_func c3_c5_func C3/C5-Functionalization (Cross-Coupling, etc.) pyrazole->c3_c5_func drug_candidates Diverse Drug Candidates n_func->drug_candidates c4_func->drug_candidates c3_c5_func->drug_candidates

Caption: Major pathways for pyrazole functionalization in drug discovery.

References

Application Notes and Protocols for the In Vitro and In Vivo Evaluation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The evaluation of novel pyrazole compounds involves a systematic progression from initial in vitro screening to more complex in vivo studies to determine their therapeutic potential and safety profile. This document provides detailed application notes and standardized protocols for the preclinical evaluation of pyrazole derivatives.

Data Presentation: Efficacy of Pyrazole Compounds

The following tables summarize the quantitative data for exemplary pyrazole compounds across different therapeutic areas, providing a comparative overview of their biological activity.

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrazole-Benzoxazine Hybrid (Compound 22)MCF7 (Breast)MTT2.82[2]
Pyrazole-Benzoxazine Hybrid (Compound 23)A549 (Lung)MTT3.15[2]
Fused Pyrazole Derivative (Compound 50)HepG2 (Liver)MTT0.71[2]
Indole-Pyrazole Hybrid (Compound 33)HCT116 (Colon)MTT<23.7[2]
Benzimidazole-Pyrazole Hybrid (Compound 7)A549 (Lung)MTT0.15[2]
Methoxy Pyrazole Derivative (Compound 3d)MCF-7 (Breast)MTT10[4]
Indolyl Dihydropyrazole (4g)MCF-7 (Breast)MTT-[5]
Pyrazole-Oxindole Conjugate (Compound IV)HeLa (Cervical)-0.4[6]

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

Compound/DerivativeIn Vitro AssayTargetIC50 (µM)In Vivo ModelEdema Reduction (%)Reference
Pyrazole-based Chalcone (10i)COX InhibitionCOX-2-Carrageenan-induced paw edemaPotent[1][7]
3-(trifluoromethyl)-5-arylpyrazoleCOX InhibitionCOX-20.02--[8]
Pyrazole-Thiazole HybridCOX/LOX InhibitionCOX-2/5-LOX0.03 / 0.12Carrageenan-induced paw edema75[8]
Pyrazole Derivative (2d)---Carrageenan-induced paw edemaGreater than Indomethacin[9]

Table 3: In Vitro Antimicrobial Activity of Pyrazole Derivatives

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
Pyrano[2,3-c] Pyrazole (5c)E. coli, S. aureus, L. monocytogenes, K. pneumoniaeMicrodilution6.25 - 50[10]
Pyrazole-Thiazole DerivativeMethicillin-resistant S. aureus (MRSA)-4[11]
Pyrazoline Derivative (9)Staphylococcus and Enterococcus strains (including MDR)Microdilution4
Pyrazole Derivative (21c)Multi-drug resistant strains-0.25[12]
Pyrazole Derivative (23h)Multi-drug resistant strains-0.25[12]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific pyrazole compound and biological system under investigation.

In Vitro Protocols

1. Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[13][14]

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Pyrazole compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)[15]

    • DMSO (cell culture grade)

    • Phosphate-Buffered Saline (PBS)

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[13] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate gently for 15 minutes.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Hematin (cofactor)

    • L-epinephrine (cofactor)

    • Arachidonic acid (substrate)

    • Pyrazole compound stock solution (in DMSO)

    • 2.0 M HCl (to stop the reaction)

    • EIA kit for prostaglandin E2 (PGE2) detection or LC-MS/MS system

  • Protocol:

    • Enzyme Preparation: In an Eppendorf tube, mix the reaction buffer, hematin, and L-epinephrine. Add the COX-1 or COX-2 enzyme and incubate at room temperature for 2 minutes.[11]

    • Inhibitor Pre-incubation: Add 2 µL of the pyrazole compound solution (or DMSO for control) to the enzyme mixture and pre-incubate at 37°C for 10 minutes.[11]

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.[11]

    • Reaction Termination: After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.[11]

    • PGE2 Quantification: Measure the amount of PGE2 produced using a commercial EIA kit or by LC-MS/MS.

    • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

3. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Pyrazole compound stock solution (in DMSO)

    • Bacterial inoculum standardized to ~5x10^5 CFU/mL

  • Protocol:

    • Compound Dilution: Prepare serial two-fold dilutions of the pyrazole compound in the broth medium directly in the 96-well plate.

    • Inoculation: Add a standardized inoculum of the microorganism to each well.[5] Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

In Vivo Protocols

1. Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7]

  • Animals: Male Wistar rats (180-220 g).

  • Materials:

    • 1% (w/v) carrageenan suspension in sterile saline

    • Pyrazole compound formulation

    • Plethysmometer

    • Positive control (e.g., Indomethacin)

  • Protocol:

    • Acclimatization: Acclimatize the animals for at least one week before the experiment.

    • Compound Administration: Administer the pyrazole compound (e.g., orally or intraperitoneally) to the test group of rats. Administer the vehicle to the control group and the positive control to another group.

    • Inflammation Induction: After 30-60 minutes, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[16]

    • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[16]

    • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

2. Human Tumor Xenograft Model

This model is used to assess the anticancer efficacy of a compound on human tumors grown in immunodeficient mice.[2]

  • Animals: Immunodeficient mice (e.g., athymic nude or SCID).

  • Materials:

    • Human cancer cell line

    • Matrigel (optional)

    • Pyrazole compound formulation

    • Calipers

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.[3]

    • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.

    • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[3] Begin administration of the pyrazole compound or vehicle according to the desired dosing schedule.

    • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.[3]

    • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.

    • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

    • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Visualizations

Experimental Workflow

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation a Pyrazole Compound Synthesis & Characterization b Cytotoxicity Screening (e.g., MTT Assay) a->b c Primary Target-Based Assays (e.g., COX/LOX Inhibition) a->c d Antimicrobial Screening (e.g., MIC Assay) a->d e Lead Compound Selection b->e Identify potent & non-toxic hits c->e Identify potent & non-toxic hits d->e Identify potent & non-toxic hits f Pharmacokinetic & Toxicity Studies e->f g Efficacy Studies in Animal Models (e.g., Xenograft, Paw Edema) f->g h Preclinical Candidate g->h

Caption: General workflow for the evaluation of pyrazole compounds.

Signaling Pathway: COX Inhibition

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrazole Pyrazole Compound Pyrazole->COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by pyrazole compounds.

Logical Relationship: Structure-Activity Relationship (SAR)

G Pyrazole_Core Pyrazole Core R1 R2 R3 Substituents Substituent Modifications - Electron-donating groups - Electron-withdrawing groups - Bulky groups - Halogens Pyrazole_Core->Substituents Modification at R1, R2, R3 Activity Biological Activity - Anticancer - Anti-inflammatory - Antimicrobial Substituents->Activity Impacts Potency & Selectivity

Caption: Structure-Activity Relationship (SAR) concept for pyrazole compounds.

References

analytical techniques for the characterization of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Techniques for the Characterization of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1][2][3] Their synthesis and subsequent application in fields like drug development necessitate rigorous characterization to confirm their identity, purity, and structural integrity.[4][5] This document provides a comprehensive overview of key analytical techniques and detailed protocols for the robust characterization of these compounds. The methods covered include spectroscopic techniques (NMR, IR, Mass Spectrometry), chromatographic methods (HPLC), and thermal analysis (DSC, TGA), providing a multi-faceted approach to structural elucidation and quality control.

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the molecular structure of newly synthesized pyrazole carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise molecular structure and connectivity of atoms. Both ¹H and ¹³C NMR are essential for confirming the arrangement of substituents on the pyrazole ring and the presence of the carboxylic acid group.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole carboxylic acid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like those in COOH and N-H groups.[2]

  • Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 220 ppm.

    • A higher number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Presentation: Typical NMR Chemical Shifts (δ) in ppm

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Carboxylic Acid (-COOH)12.0 - 13.0 (broad singlet)160 - 185The acidic proton signal can be broad and may exchange with water.
Pyrazole Ring N-H11.0 - 14.0 (broad singlet)N/ASignal is often broad and its position is concentration/solvent dependent.
Pyrazole Ring C-H6.0 - 8.5100 - 150The specific shifts depend on the position and nature of substituents on the ring.
Alkyl Substituents (e.g., -CH₃)2.1 - 2.59 - 15Chemical shifts for substituents on the pyrazole ring.[6]

Note: Data synthesized from various sources including[7],[6], and[2].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole carboxylic acids, it is particularly useful for confirming the presence of the carboxylic acid O-H and C=O bonds, as well as vibrations from the pyrazole ring.[1][8]

Experimental Protocol: FTIR (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of the solid pyrazole carboxylic acid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Recording: Record the spectrum, typically over a range of 4000-400 cm⁻¹, and collect an appropriate number of scans (e.g., 16-32) for a good quality spectrum. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted.

Data Presentation: Characteristic FTIR Absorption Bands

Functional Group VibrationWavenumber Range (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Very BroadThis broadness is due to hydrogen bonding.[8][9]
N-H Stretch (Pyrazole)~3150Medium, BroadOften overlaps with the O-H and C-H stretching bands.
C-H Stretch (Aromatic/Ring)3100 - 3000Medium
C=O Stretch (Carboxylic Acid)1760 - 1690StrongA key indicator of the carboxylic acid group.[9]
C=N and C=C Stretch (Ring)1560 - 1460Medium-StrongCorresponds to the pyrazole ring vibrations.[8][10]
C-O Stretch (Carboxylic Acid)1320 - 1210Medium-Strong
O-H Bend (Carboxylic Acid)1440 - 1395 & 950 - 910Medium, BroadThe out-of-plane bend around 950-910 cm⁻¹ is characteristic of dimeric carboxylic acids.[9]

Note: Data compiled from general spectroscopy resources and specific studies on pyrazoles.[8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its elemental composition and structural features. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion Electrospray Ionization (ESI-MS) are commonly used.[4][12][13]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the pyrazole carboxylic acid (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Negative mode is often highly effective for carboxylic acids.[14]

    • For structural confirmation, perform tandem MS (MS/MS) experiments on the parent ion to observe characteristic fragmentation patterns.

Data Presentation: Common Mass Spectrometry Observations

Ion TypeObservationSignificance
[M-H]⁻Deprotonated moleculeConfirms molecular weight (Negative ESI mode).
[M+H]⁺Protonated moleculeConfirms molecular weight (Positive ESI mode).
[M-H₂O]⁺/⁻Loss of waterCommon fragmentation for molecules with hydroxyl groups.
[M-CO₂H]⁺ or [M-CO₂]⁻Loss of carboxylic groupA characteristic fragmentation of carboxylic acids.

Note: Fragmentation patterns are highly structure-dependent.[13][14]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of pyrazole carboxylic acids and for separating them from reaction intermediates and byproducts.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of pyrazole carboxylic acids due to their polar nature.

Experimental Protocol: RP-HPLC

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.[15]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.[15][16]

    • Solvent B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Mode: Isocratic or Gradient elution. A typical gradient might be 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 25 °C.[15]

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 210, 254, or 280 nm).

    • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Typical HPLC Parameters

ParameterTypical Value/Condition
ColumnReversed-Phase C18, C8
Mobile PhaseAcetonitrile/Water or Methanol/Water with acid modifier (Formic, Acetic, or Phosphoric Acid)[16]
DetectionUV at 210-280 nm[15]
Purity AssessmentDetermined by the area percentage of the main peak relative to the total peak area.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability, melting point, and decomposition profile of the compound.[17][18]

Experimental Protocol: DSC and TGA

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the pyrazole carboxylic acid sample into an aluminum or ceramic pan.

  • TGA/DSC Conditions:

    • Atmosphere: Heat the sample under a controlled atmosphere, typically inert nitrogen, at a flow rate of 50-100 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: Heat from ambient temperature to a temperature beyond the decomposition point (e.g., 30 °C to 600 °C).

Data Presentation: Interpreting Thermal Analysis Data

TechniqueEventTypical Temperature Range (°C)Information Obtained
DSCMelting100 - 300+Sharp endothermic peak indicating the melting point (a measure of purity).[18]
DSCDecomposition>200Broad endothermic or exothermic peaks associated with sample degradation.
TGADehydration< 150Weight loss corresponding to the removal of water molecules.
TGADecomposition>200Significant weight loss indicating the thermal decomposition of the compound.[18][19]

Definitive Structural Confirmation

Single-Crystal X-ray Diffraction

For crystalline solids, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[20][21][22] This technique requires the growth of a suitable single crystal, which can sometimes be challenging.

Visualized Workflows

The following diagrams illustrate the logical flow of the characterization process and the relationship between different analytical techniques.

G Figure 1: General workflow for the characterization of a novel pyrazole carboxylic acid. cluster_synthesis Start cluster_preliminary Preliminary Analysis cluster_structural Structural Elucidation cluster_purity Purity & Thermal Properties cluster_final Final Confirmation A Synthesized Pyrazole Carboxylic Acid B Purity Check (e.g., TLC) A->B Initial Sample C Physical Properties (Melting Point, Solubility) A->C Initial Sample D NMR Spectroscopy (¹H, ¹³C) B->D Proceed if promising C->D E Mass Spectrometry (ESI-MS, GC-MS) D->E Confirm Structure F IR Spectroscopy (FTIR) D->F Confirm Structure G Quantitative Purity (HPLC) E->G Verify Purity F->G Verify Purity H Thermal Stability (TGA / DSC) G->H I Definitive Structure (Single Crystal X-Ray) H->I If Crystalline G Figure 2: Relationship between analytical techniques and the information obtained. A Pyrazole Carboxylic Acid Characterization B NMR A->B C Mass Spec A->C D FTIR A->D E HPLC A->E F Thermal Analysis (TGA/DSC) A->F G X-Ray Crystallography A->G B1 Atomic Connectivity B->B1 B2 Chemical Environment B->B2 C1 Molecular Weight C->C1 C2 Elemental Formula C->C2 C3 Fragmentation Pattern C->C3 D1 Functional Groups D->D1 E1 Purity (%) E->E1 E2 Quantification E->E2 F1 Melting Point F->F1 F2 Thermal Stability F->F2 F3 Decomposition Profile F->F3 G1 3D Molecular Structure G->G1 G2 Bond Lengths & Angles G->G2

References

The Versatility of 3-Phenyl-1H-pyrazole-5-carboxylic Acid in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Phenyl-1H-pyrazole-5-carboxylic acid is a versatile building block in medicinal chemistry, serving as a key precursor for the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. The pyrazole nucleus is a privileged scaffold found in numerous approved drugs, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] This document provides detailed protocols for the synthesis of several important classes of heterocyclic compounds derived from this compound, including pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Additionally, it presents quantitative data on reaction yields and the biological activities of representative derivatives, along with visualizations of relevant synthetic pathways and biological signaling cascades.

I. Synthetic Pathways and Experimental Workflows

The strategic utility of this compound lies in the reactivity of its carboxylic acid group, which can be readily converted into other functional groups such as acid chlorides, amides, and esters, or transformed to an amino group via the Curtius rearrangement. These transformations open pathways to a variety of cyclization reactions for the construction of fused heterocyclic systems.

G A This compound B 3-Phenyl-1H-pyrazole-5-carbonyl Chloride A->B SOCl₂ or (COCl)₂ D 5-Amino-3-phenyl-1H-pyrazole A->D Curtius Rearrangement C 3-Phenyl-1H-pyrazole-5-carbohydrazide B->C Hydrazine Hydrate E Pyrazolo[3,4-d]pyridazin-4-one Derivatives C->E Cyclocondensation with 1,3-dicarbonyls F Pyrazolo[1,5-a]pyrimidine Derivatives D->F Cyclocondensation with β-ketoesters

Caption: Synthetic utility of this compound.

II. Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazole-5-carbohydrazide

This protocol describes the conversion of this compound to its corresponding carbohydrazide, a key intermediate for the synthesis of pyrazolo[3,4-d]pyridazines.

Step 1a: Synthesis of 3-Phenyl-1H-pyrazole-5-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Reflux the mixture for 3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

Step 1b: Synthesis of 3-Phenyl-1H-pyrazole-5-carbohydrazide

  • Dissolve the crude 3-phenyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add this solution dropwise to a stirred solution of hydrazine hydrate (3.0 eq) in THF at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Treat the residue with cold water, and collect the resulting solid by filtration.

  • Recrystallize the solid from ethanol to afford pure 3-phenyl-1H-pyrazole-5-carbohydrazide.

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyridazin-4-one Derivatives

This protocol outlines the cyclocondensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with a β-ketoester to form a pyrazolo[3,4-d]pyridazin-4-one derivative.

  • A mixture of 3-phenyl-1H-pyrazole-5-carbohydrazide (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid is refluxed for 8 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried to give the desired pyrazolo[3,4-d]pyridazin-4-one derivative.[3]

Protocol 3: Synthesis of 5-Amino-3-phenyl-1H-pyrazole via Curtius Rearrangement

This protocol describes the conversion of the carboxylic acid to an amino group, a crucial step for the synthesis of pyrazolo[1,5-a]pyrimidines.[4][5][6]

Step 3a: Formation of the Acyl Azide

  • To a solution of this compound (1.0 eq) in a mixture of acetone and water, add triethylamine (1.1 eq).

  • Cool the solution to 0 °C and add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes, then add a solution of sodium azide (1.5 eq) in water dropwise.

  • Continue stirring at 0 °C for 1 hour.

Step 3b: Curtius Rearrangement and Hydrolysis

  • Extract the acyl azide into toluene.

  • Heat the toluene solution to reflux until the evolution of nitrogen gas ceases (typically 2-3 hours), indicating the formation of the isocyanate.

  • Add hydrochloric acid (6M) to the reaction mixture and reflux for 4 hours to hydrolyze the isocyanate.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-3-phenyl-1H-pyrazole.[7]

Protocol 4: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol details the synthesis of a pyrazolo[1,5-a]pyrimidine from 5-amino-3-phenyl-1H-pyrazole and a β-dicarbonyl compound.[8][9]

  • A mixture of 5-amino-3-phenyl-1H-pyrazole (1.0 eq) and diethyl malonate (1.2 eq) is heated at 150-160 °C for 4 hours.

  • The reaction mixture is cooled, and the resulting solid is triturated with ethanol.

  • The solid is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the pure pyrazolo[1,5-a]pyrimidine derivative.

III. Quantitative Data Presentation

The following tables summarize representative reaction yields and biological activity data for heterocyclic compounds derived from pyrazole carboxylic acids.

Table 1: Synthesis of Pyrazole Amide Derivatives [10]

Anilide ReactantProductYield (%)Melting Point (°C)
Acetanilide4-Benzoyl-N-phenyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide77252
p-Nitroacetanilide4-Benzoyl-N-(4-nitrophenyl)-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide69242
p-Chloroacetanilide4-Benzoyl-N-(4-chlorophenyl)-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide73229

Table 2: Biological Activity of Pyrazole Derivatives

Compound IDTargetIC₅₀ (µM)Biological ActivityReference
Celecoxib COX-20.04Anti-inflammatory[11]
HDAC6 Inhibitor 6 HDAC60.00495Necroptosis Inhibition[12]
AQ-E5 Acrosin0.01Acrosin Inhibition[13]

IV. Signaling Pathway and Workflow Diagrams

COX-2 Signaling Pathway in Inflammation

Many pyrazole-based compounds, such as Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][14] The COX-2 enzyme is a key mediator of inflammation, catalyzing the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules.[15][16][17][18][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A₂ COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE₂) Prostaglandins (PGE₂) COX-2->Prostaglandins (PGE₂) Inflammation Inflammation Prostaglandins (PGE₂)->Inflammation Celecoxib (Pyrazole Derivative) Celecoxib (Pyrazole Derivative) Celecoxib (Pyrazole Derivative)->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

HDAC6-Mediated Cellular Processes

Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme involved in various cellular processes, including protein degradation and cell motility, through the deacetylation of non-histone proteins like α-tubulin and Hsp90.[20][21][22][23][24] Some pyrazole derivatives have been identified as potent HDAC6 inhibitors.[12]

G cluster_cytoplasm Cytoplasm HDAC6 HDAC6 α-tubulin (deacetylated) α-tubulin (deacetylated) HDAC6->α-tubulin (deacetylated) Deacetylation Hsp90 (deacetylated) Hsp90 (deacetylated) HDAC6->Hsp90 (deacetylated) Deacetylation α-tubulin (acetylated) α-tubulin (acetylated) α-tubulin (acetylated)->HDAC6 Hsp90 (acetylated) Hsp90 (acetylated) Hsp90 (acetylated)->HDAC6 Microtubule Dynamics Microtubule Dynamics α-tubulin (deacetylated)->Microtubule Dynamics Protein Folding/Degradation Protein Folding/Degradation Hsp90 (deacetylated)->Protein Folding/Degradation Pyrazole Derivative (HDAC6i) Pyrazole Derivative (HDAC6i) Pyrazole Derivative (HDAC6i)->HDAC6 Inhibition

Caption: Inhibition of HDAC6 by pyrazole derivatives.

Conclusion: this compound is a highly valuable starting material for the synthesis of diverse and biologically active heterocyclic compounds. The protocols and data provided herein offer a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrazole scaffold. The synthetic versatility of this starting material, coupled with the significant pharmacological potential of its derivatives, underscores its importance in modern medicinal chemistry.

References

Application Notes and Protocols: Development of Pyrazole-Based Inhibitors for Specific Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of pyrazole-based inhibitors targeting key biological molecules implicated in various diseases, particularly cancer. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful kinase inhibitors.[1] This document details the inhibitory activities of selected pyrazole-based compounds, provides protocols for their synthesis and biological evaluation, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of several key pyrazole-based inhibitors against their primary biological targets. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 / KiCell-Based Assay IC50Reference(s)
RuxolitinibJAK1, JAK2~3 nM-[2]
PirtobrutinibBTK (wild type & C481S mutant)Similar in enzymatic and cell-based assays-[2]
TozasertibAurora A--[2]
ENMD-2076Aurora A and other kinases--[2]
AT9283Multiple kinases--[2]
AfuresertibAkt1Ki = 0.08 nM, IC50 = 1.3 nM0.95 µM (HCT116)[3]
Compound 17 CDK20.29 nM-[4]
Compound 15 CDK2Ki = 0.005 µM0.127–0.560 μM (cancer cell panel)[5]
Compound 6 Aurora A0.16 µM0.39 µM (HCT116), 0.46 µM (MCF7)[3]
Compound 29 EGFR, HER-20.21 µM (EGFR), 1.08 µM (HER-2)-[3]
Pyrazoline 5 --4.708 µM (HeLa), 3.95 µM (Hs578T)[1]
Compound 3i VEGFR-28.93 nM1.24 µM (PC-3)[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the methods used to evaluate these inhibitors. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

Experimental Workflows

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) serial_dilution Serial Dilution of Pyrazole Inhibitor reagent_prep->serial_dilution plate_setup Assay Plate Setup (384-well) serial_dilution->plate_setup incubation Incubation (Pre-incubation with inhibitor) plate_setup->incubation reaction_init Initiate Reaction (Add ATP/Substrate Mix) incubation->reaction_init reaction_inc Reaction Incubation (e.g., 60 min at RT) reaction_init->reaction_inc stop_reaction Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagent) reaction_inc->stop_reaction read_plate Read Plate (Luminometer/Fluorometer) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_mtt MTT Assay Steps cluster_wb Western Blot Steps cell_seeding Seed Cells in Multi-well Plate inhibitor_treatment Treat Cells with Pyrazole Inhibitor cell_seeding->inhibitor_treatment incubation Incubate for a Defined Period inhibitor_treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay western_blot Western Blot (Protein Phosphorylation) incubation->western_blot add_mtt Add MTT Reagent mtt_assay->add_mtt cell_lysis Cell Lysis western_blot->cell_lysis incubate_mtt Incubate (1-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking antibody_inc Primary & Secondary Antibody Incubation blocking->antibody_inc detection Signal Detection antibody_inc->detection

Experimental Protocols

The following sections provide detailed protocols for the synthesis and biological evaluation of pyrazole-based inhibitors.

General Protocol for the Synthesis of Pyrazole-Based Kinase Inhibitors

This protocol describes a general method for the synthesis of a pyrazole core, which can be further modified to generate a library of potential kinase inhibitors.[1][7]

Materials:

  • Substituted hydrazine (e.g., hydrazine hydrate, methylhydrazine)

  • 1,3-dicarbonyl compound

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted hydrazine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired pyrazole derivative.

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general method for determining the IC50 value of a pyrazole-based inhibitor against a specific kinase.[8][9][10][11][12][13][14]

Materials:

  • Purified recombinant kinase (e.g., JAK2, BTK, Aurora A, Akt1, CDK2)

  • Kinase-specific substrate

  • ATP

  • Pyrazole-based inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO. Further dilute in Kinase Buffer to the desired concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase and the inhibitor dilution or vehicle control (DMSO).

  • Initiate Kinase Reaction: Add a solution of ATP and substrate to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of a pyrazole-based inhibitor on the viability of cancer cell lines.[15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole-based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-based inhibitor and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the effect of a pyrazole-based inhibitor on the phosphorylation status of its target protein within a cellular context.[2][3][19][20][21]

Materials:

  • Cells treated with the pyrazole-based inhibitor

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein in response to inhibitor treatment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-phenyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for improving reaction yields and overcoming common experimental challenges.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can arise from several factors, including incomplete reactions, formation of side products, or suboptimal reaction conditions. The most common synthetic route involves a two-step process: (1) cyclocondensation to form an ester intermediate, followed by (2) hydrolysis to the final carboxylic acid. Issues can occur at either stage.

Key areas to investigate include:

  • Incomplete Reaction: The initial cyclocondensation may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all starting material is consumed.

  • Suboptimal Temperature: Many condensation reactions require heat to proceed efficiently. Consider refluxing the reaction mixture or exploring microwave-assisted synthesis to potentially improve yields and reduce reaction times.

  • Catalyst Choice: The type and amount of acid or base catalyst are critical. For the initial cyclocondensation, catalytic amounts of a protic acid like acetic acid are often used.

  • Poor Starting Material Quality: Ensure the purity of the precursors, such as ethyl benzoylpyruvate and the hydrazine derivative, as impurities can lead to unwanted side reactions.

  • Inefficient Hydrolysis: The final hydrolysis step can be a source of yield loss if not properly controlled.

Troubleshooting Guide for Low Yields

Potential Cause Recommended Solution Monitoring Technique
Incomplete Cyclocondensation Increase reaction time and/or temperature. Monitor reaction progress to ensure full consumption of starting materials. TLC, LC-MS
Incorrect Catalyst Optimize the amount of acid catalyst (e.g., acetic acid) for the cyclocondensation step. Small-scale trial reactions
Poor Reagent Purity Purify starting materials (e.g., ethyl benzoylpyruvate, hydrazine hydrate) before use. NMR, Melting Point
Inefficient Hydrolysis Ensure sufficient equivalents of base (e.g., LiOH, NaOH) are used. Optimize solvent system (e.g., THF/water) and reaction time. TLC, LC-MS

| Product Loss During Workup | Carefully control pH during acidification to ensure complete precipitation of the carboxylic acid. Wash thoroughly with cold water to remove salts. | pH meter, visual inspection |

Q2: I am observing a mixture of products. What are the common side reactions and how can I improve selectivity?

A2: The formation of multiple products is a frequent issue in pyrazole synthesis, often stemming from a lack of regioselectivity. When using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, two different regioisomers can be formed.

Common issues and solutions include:

  • Regioisomer Formation: The regioselectivity is influenced by the steric and electronic properties of the two carbonyl groups and the reaction conditions. Adjusting the pH can influence the initial site of attack by the hydrazine; acidic conditions may favor one isomer while neutral conditions favor another.

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and fail to dehydrate to the final pyrazole product. Increasing the reaction temperature or adding a dehydrating agent may be necessary to push the reaction to completion.

Q3: My final product is difficult to purify. What are the best practices for purification?

A3: Purification challenges often depend on the nature of the impurities. For the typical two-step synthesis:

  • Intermediate Ester Purification: The ethyl 3-phenyl-1H-pyrazole-5-carboxylate intermediate can often be purified using flash column chromatography on silica gel or by recrystallization.

  • Final Acid Purification: After hydrolysis, the primary purification method for this compound is recrystallization from a suitable solvent (e.g., ethanol/water). It is critical to wash the crude product thoroughly with cold water after acidification and filtration to remove any inorganic salts (e.g., LiCl, NaCl) from the hydrolysis step.

Experimental Protocols & Workflows

The most common and robust method for synthesizing this compound is a two-step process.

Workflow General Synthetic Workflow for this compound cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis A Ethyl Benzoylpyruvate C Ethyl 3-phenyl-1H- pyrazole-5-carboxylate (Ester Intermediate) A->C Glacial Acetic Acid, Reflux B Hydrazine Hydrate B->C Glacial Acetic Acid, Reflux D 3-phenyl-1H-pyrazole- 5-carboxylic acid (Final Product) C->D 1. NaOH or LiOH 2. HCl (acidification)

Caption: A typical two-step synthesis route from starting materials to the final acid product.

Protocol 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (Ester Intermediate)

This protocol is based on the classical Knorr pyrazole synthesis.

Materials:

  • Ethyl 2,4-dioxo-4-phenylbutanoate (ethyl benzoylpyruvate) (1.0 eq)

  • Hydrazine hydrate (1.1 - 1.5 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 - 1.5 eq) to the mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Once complete, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Protocol 2: Hydrolysis of Ethyl Ester to Carboxylic Acid

This protocol details the saponification of the ester intermediate to the final carboxylic acid product.

Materials:

  • Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 ratio)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water.

  • Add the base (NaOH or LiOH, 1.5 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 4-12 hours.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. The carboxylic acid will precipitate as a solid.

  • Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the product under high vacuum to yield the pure this compound.

Troubleshooting Logic Flow

This diagram provides a logical workflow for diagnosing and solving common synthesis problems.

Troubleshooting Start Low Yield or Impure Product CheckReaction Is the reaction complete? Start->CheckReaction CheckSideProducts Are significant side products observed? CheckReaction->CheckSideProducts Yes IncompleteSol Increase reaction time/temp. Check catalyst. CheckReaction->IncompleteSol No CheckWorkup Was the workup and purification effective? CheckSideProducts->CheckWorkup No SideProductSol Adjust pH. Check reagent purity. Optimize temperature. CheckSideProducts->SideProductSol Yes WorkupSol Control pH during precipitation. Recrystallize from a different solvent. Wash thoroughly to remove salts. CheckWorkup->WorkupSol No Success Yield Improved CheckWorkup->Success Yes IncompleteSol->CheckSideProducts SideProductSol->CheckWorkup WorkupSol->Success

Caption: A decision tree for troubleshooting common issues in the synthesis process.

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in pyrazole carboxylic acid synthesis?

A1: Common impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines), regioisomers formed during ring synthesis, and byproducts from side reactions such as N-acylation of the pyrazole ring.[1][2] In some cases, residual palladium catalyst from coupling reactions may also be present.

Q2: My pyrazole carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities depressing the melting point. To resolve this, try the following:

  • Add more solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly.[3]

  • Change the solvent system: Your compound may be too soluble in the current solvent. Try a solvent in which the compound is less soluble, or use a mixed-solvent system. A common technique is to dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until turbidity appears, followed by slow cooling.[3]

  • Lower the crystallization temperature: After dissolving your compound in the hot solvent, try cooling the solution to a lower temperature, for instance, in an ice bath, to induce crystallization.[3]

Q3: The yield of my recrystallized pyrazole carboxylic acid is very low. How can I improve it?

A3: Low yield during recrystallization is often due to using too much solvent or premature crystallization. To improve your yield:

  • Use a minimal amount of hot solvent: Ensure you are using the minimum volume of boiling solvent required to just dissolve the crude product.[3]

  • Cool the solution slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This promotes the formation of pure crystals and minimizes the amount of product remaining in the mother liquor.

  • Select an optimal solvent: The ideal solvent will have high solubility for your compound at high temperatures and low solubility at low temperatures.[3]

Q4: I'm having trouble separating my pyrazole carboxylic acid from a closely eluting impurity by normal-phase column chromatography. What can I do?

A4: Carboxylic acids can sometimes streak or co-elute with impurities on silica gel. Here are some strategies to improve separation:

  • Add acid to the eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can suppress the deprotonation of the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.

  • Use reverse-phase chromatography: For polar compounds like pyrazole carboxylic acids, reverse-phase (C18) chromatography is often more effective. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%).[4]

  • Deactivate the silica gel: Pre-treating the silica gel with triethylamine can sometimes improve the chromatography of acidic compounds.[5]

Q5: How can I prevent the decarboxylation of my pyrazole carboxylic acid during purification?

A5: Decarboxylation can be promoted by heat and acidic or basic conditions.[1][6] To minimize this:

  • Avoid excessive heat: Use the lowest effective temperatures for recrystallization and solvent removal.

  • Control the pH: If performing an acid-base extraction, use mild acids and bases and avoid prolonged exposure to harsh pH conditions.

  • Choose appropriate reaction conditions: In some cases, copper-catalyzed decarboxylation can occur, so be mindful of residual catalysts if your synthesis involved copper.[7]

Troubleshooting Guides

Problem: Low Purity After Purification
Symptom Possible Cause Suggested Solution
Persistent impurity peak in HPLC/NMR after recrystallization Co-crystallization of impurity.Try a different recrystallization solvent or a mixed-solvent system. If the impurity has a different acidity, consider an acid-base extraction.
The impurity is a regioisomer with very similar solubility.Fractional recrystallization may be effective if there is a sufficient difference in solubility.[3] Otherwise, preparative HPLC is often the best solution.
Streaking or broad peaks on TLC/column chromatography Strong interaction of the carboxylic acid with the stationary phase.Add a small percentage of acetic or formic acid to the eluent for normal-phase chromatography. For reverse-phase, use a mobile phase containing TFA or formic acid.[4]
Product degradation during purification Decarboxylation or other temperature/pH-sensitive decomposition.Use lower temperatures for solvent evaporation and recrystallization. Avoid strong acids or bases. Consider purification methods that do not require heat, such as preparative TLC or flash chromatography at room temperature.

Data Presentation

Illustrative Comparison of Purification Methods for a Generic Pyrazole Carboxylic Acid
Purification Method Typical Yield Range (%) Typical Purity Range (%) Advantages Disadvantages
Recrystallization (Single Solvent) 60-9095-99Simple, cost-effective, scalable.Requires a suitable solvent, potential for low yield if not optimized.[3]
Recrystallization (Mixed Solvent) 50-8595-99Applicable when a single ideal solvent is not available.Can be trickier to optimize, may lead to "oiling out".[3]
Normal-Phase Column Chromatography 40-80>98Good for separating less polar impurities.Can have issues with streaking for acidic compounds, requires more solvent.
Reverse-Phase Column Chromatography 50-85>99Often provides better separation for polar compounds like carboxylic acids.[4]C18 silica is more expensive, requires aqueous mobile phases.
Acid-Base Extraction >90 (crude recovery)Variable (removes neutral/basic impurities)Good for initial cleanup and removing non-acidic impurities.Does not remove other acidic impurities, potential for salt formation issues.

Note: The values presented are illustrative and can vary significantly based on the specific pyrazole carboxylic acid, the nature of the impurities, and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a high-temperature coefficient of solubility for the pyrazole carboxylic acid is identified.

  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, water, or ethyl acetate).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid just dissolves at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed. For maximum recovery, place the flask in an ice bath for 30 minutes once it has reached room temperature.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Reverse-Phase Flash Column Chromatography

This method is effective for purifying polar pyrazole carboxylic acids, especially when dealing with closely eluting impurities.

  • Column Packing: Select a C18 reverse-phase column and equilibrate it with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Sample Preparation: Dissolve the crude pyrazole carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol, DMF, or the mobile phase). If the compound is not very soluble, it can be adsorbed onto a small amount of C18 silica (dry loading).

  • Loading: Load the dissolved sample or the dry-loaded sample onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the proportion of the organic solvent (e.g., acetonitrile or methanol) to elute the compound. A typical gradient might be from 5% to 100% acetonitrile in water (with 0.1% formic acid) over 20-30 column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water can require lyophilization (freeze-drying) for complete dryness.

Visualizations

experimental_workflow crude Crude Pyrazole Carboxylic Acid dissolve Dissolve in Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Drying filter_wash->dry pure_xtals Pure Crystals dry->pure_xtals troubleshooting_guide start Purification Issue? low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity oiling_out Oiling Out? start->oiling_out sol_recrystallization Too much solvent? Slow down cooling. low_yield->sol_recrystallization sol_chromatography Try Reverse Phase. Add acid to eluent. low_purity->sol_chromatography sol_oiling Add more solvent. Change solvent system. oiling_out->sol_oiling logical_relationships cluster_impurities Impurity-Related Issues cluster_process Process-Related Issues cluster_solutions Potential Solutions challenge Purification Challenges regioisomers Regioisomers challenge->regioisomers starting_materials Starting Materials challenge->starting_materials decarboxylation Decarboxylation challenge->decarboxylation poor_solubility Poor Solubility challenge->poor_solubility streaking Chromatographic Streaking challenge->streaking fractional_recrystallization Fractional Recrystallization regioisomers->fractional_recrystallization prep_hplc Preparative HPLC regioisomers->prep_hplc acid_base_extraction Acid-Base Extraction starting_materials->acid_base_extraction starting_materials->prep_hplc low_temp Low Temperature Purification decarboxylation->low_temp solvent_screening Solvent Screening poor_solubility->solvent_screening mobile_phase_modifier Mobile Phase Modifier (Acid) streaking->mobile_phase_modifier

References

strategies to avoid side-product formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product when synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl compounds?

A1: The most prevalent side-product is the formation of a mixture of regioisomers.[1][2] This occurs because an unsymmetrical 1,3-dicarbonyl compound has two non-equivalent carbonyl carbons. A substituted hydrazine can attack either carbonyl group, leading to two different hydrazone intermediates, which then cyclize to form two distinct pyrazole regioisomers.[3][4]

Q2: How can I control or improve the regioselectivity of my pyrazole synthesis?

A2: Controlling regioselectivity is a critical challenge that can be addressed by carefully optimizing reaction conditions. Key strategies include:

  • Solvent Selection: The choice of solvent can dramatically influence the regiochemical outcome.[5] Highly polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[5]

  • pH Control: Acid catalysis is often necessary for both the initial formation of the hydrazone and the subsequent cyclization step.[6][7] However, the optimal pH must be determined empirically, as highly acidic conditions can promote other side reactions. A few drops of glacial acetic acid are often sufficient.[6][8]

  • Temperature Adjustment: Reaction temperature can be a crucial factor. For less reactive substrates, heating may be required, but in some cases, lower temperatures can favor the formation of a specific isomer.[6][9] Temperature can even be used as a tool for divergent synthesis, leading to different products from the same starting materials.[9][10]

  • Use of Catalysts: Specific catalysts can promote the formation of a single regioisomer. For example, nano-ZnO and solid-phase catalysts like Amberlyst-70 have been used to achieve regioselective pyrazole synthesis.[3][11]

Q3: My reaction mixture is turning dark yellow or red. What causes the formation of these colored impurities and how can I prevent it?

A3: The formation of colored impurities can often be attributed to the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[1] To mitigate this:

  • Use an Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative processes that lead to colored byproducts.[6]

  • Neutralize Acidity: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction medium can become acidic, promoting impurity formation. Adding a mild base, such as sodium acetate, can neutralize the acid and result in a cleaner reaction.[6]

  • Purify Starting Materials: Ensure that the hydrazine derivative is pure and has not degraded during storage.[12]

Q4: I am experiencing very low or no yield of my desired pyrazole. What are the likely causes?

A4: Low conversion rates can stem from several factors:

  • Poor Purity of Starting Materials: Impurities in either the 1,3-dicarbonyl compound or the hydrazine can lead to unwanted side reactions and reduce the yield.[1][11] Hydrazine derivatives can be particularly unstable and may require purification before use.[12]

  • Suboptimal Reaction Conditions: The reaction may require optimization of temperature, time, solvent, and pH.[12] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal conditions.[6]

  • Incomplete Cyclization: The reaction may stall at the hydrazone or hydroxylpyrazolidine intermediate stage without dehydrating to form the final aromatic pyrazole.[11] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[11]

Q5: Is it possible for the pyrazole ring to open after it has been formed?

A5: While pyrazole rings are generally stable aromatic systems, they can undergo ring-opening under specific conditions. In the presence of a strong base, deprotonation at the C3 position can induce ring opening.[11][13] Additionally, pyrazoles functionalized with certain reactive groups may undergo rearrangements or ring-opening/recyclization cascades.[11]

Troubleshooting Guides

Issue 1: Formation of a Regioisomeric Mixture

This guide provides steps to optimize the reaction for a single, desired regioisomer.

Observed Problem: NMR or LC-MS analysis of the crude product shows two distinct product peaks with the same mass, indicating a mixture of regioisomers.

Troubleshooting Workflow:

  • Analyze Reaction Conditions: Review your current protocol, paying close attention to the solvent used. Standard solvents like ethanol are known to often produce regioisomeric mixtures.[5]

  • Solvent Optimization (Primary Strategy): Change the reaction solvent to a fluorinated alcohol. These solvents have been shown to dramatically favor the formation of one regioisomer over the other.

    • Step 2a: Rerun the reaction using 2,2,2-trifluoroethanol (TFE) as the solvent.

    • Step 2b: If regioselectivity is still insufficient, rerun the reaction using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which often provides even higher selectivity.[5]

  • Temperature Control: If solvent optimization is not sufficient, investigate the effect of temperature. Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to see if kinetic control favors one product.

  • pH Adjustment: Add a catalytic amount of acid (e.g., acetic acid) if not already present. If acid is already present, consider adding a mild base to see if the reaction proceeds under neutral conditions, which can sometimes alter the product ratio.

Data Presentation: Solvent Effect on Regioselectivity

The following table summarizes the significant impact of solvent choice on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyls and methylhydrazine. The data clearly demonstrates the superiority of fluorinated alcohols in directing the reaction towards a single isomer.

Entry1,3-Dicarbonyl (R¹)1,3-Dicarbonyl (R³)Product Ratio (Desired:Undesired) in EthanolProduct Ratio (Desired:Undesired) in TFEProduct Ratio (Desired:Undesired) in HFIP
12-FurylCF₃36:6485:1597:3
22-FurylCF₂CF₃64:3698:2>99:<1
32-FurylCF₂CH₃45:5598:298:2
42-FurylCO₂Et44:5689:1193:7

Data adapted from a study on fluorinated tebufenpyrad analogs, which highlights the improved regioselectivity in pyrazole formation using fluorinated alcohols as solvents.[5] The "Desired" isomer is the 5-(2-furyl)pyrazole derivative.

Issue 2: Low or No Yield of the Desired Pyrazole

This guide provides a logical workflow to diagnose and resolve issues related to low product yield.

Observed Problem: TLC or LC-MS analysis shows a significant amount of unreacted starting materials or the formation of intermediates that are not the final product.

Mandatory Visualization: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed purity Step 1: Verify Purity of Starting Materials start->purity conditions Step 2: Optimize Reaction Conditions (Temp & Time) purity->conditions [ Purity OK ] purity_action Purify hydrazine and 1,3-dicarbonyl. Re-run experiment. purity->purity_action [ Impure ] ph Step 3: Adjust Reaction pH conditions->ph [ No Improvement ] success Yield Improved conditions->success [ Improvement ] conditions_action Increase temperature and/or prolong reaction time. Monitor by TLC/LC-MS. conditions->conditions_action [ Incomplete Conversion ] intermediate Step 4: Check for Stable Intermediates ph->intermediate [ No Improvement ] ph->success [ Improvement ] ph_action Add catalytic acid (e.g., AcOH) to promote cyclization and dehydration. ph->ph_action [ Reaction Stalled ] intermediate->success [ Improvement ] intermediate_action Add dehydrating agent or increase temperature further to favor aromatization. intermediate->intermediate_action [ Intermediate Observed ] purity_action->purity conditions_action->conditions ph_action->ph intermediate_action->intermediate

Caption: A logical workflow for troubleshooting low pyrazole yield.

Experimental Protocols

Protocol 1: Standard Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a classic synthesis that may result in regioisomeric mixtures with other unsymmetrical substrates but is straightforward for this specific product.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (catalytic, ~3 drops)

  • Ethanol or 1-Propanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate and the alcohol solvent.

  • Add phenylhydrazine to the mixture, followed by the drops of glacial acetic acid.[8]

  • Heat the reaction mixture to reflux (approximately 100°C) with stirring.[8]

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexanes) until the ethyl acetoacetate starting material is fully consumed (typically 1-2 hours).[8]

  • Once the reaction is complete, cool the mixture slightly and add water to precipitate the crude product.[8]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Regioselective Synthesis Using a Fluorinated Alcohol

This protocol is optimized to achieve high regioselectivity when using unsymmetrical 1,3-diketones.

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (solvent)[5]

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in the chosen fluorinated alcohol (TFE or HFIP).[1]

  • Add methylhydrazine dropwise to the solution at room temperature.[1]

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature.

  • Remove the fluorinated solvent under reduced pressure using a rotary evaporator.[1]

  • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Mandatory Visualizations

Diagram 1: Knorr Synthesis Pathway for Regioisomer Formation

This diagram illustrates how the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine leads to two possible regioisomeric pyrazole products.

regioisomer_formation cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products diketone Unsymmetrical 1,3-Dicarbonyl pathA Attack at Carbonyl A diketone->pathA pathB Attack at Carbonyl B diketone->pathB hydrazine Substituted Hydrazine hydrazine->pathA hydrazine->pathB hydrazoneA Hydrazone Intermediate A pathA->hydrazoneA hydrazoneB Hydrazone Intermediate B pathB->hydrazoneB regioA Regioisomer A hydrazoneA->regioA Cyclization & Aromatization regioB Regioisomer B hydrazoneB->regioB Cyclization & Aromatization

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing pyrazole cyclization reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing substituted pyrazoles?

A1: The Knorr pyrazole synthesis is the most widely used method for synthesizing substituted pyrazoles.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative and is favored for its simplicity and potential for high yields.[1]

Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yield is a frequent issue in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem. Potential causes include the purity of starting materials, suboptimal reaction conditions, or competing side reactions.[2]

Here are some steps to troubleshoot low yield:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions and lower the yield.[3]

  • Optimize Reaction Stoichiometry: Using a slight excess of the hydrazine (e.g., 2 equivalents) can sometimes improve yields, especially if the dicarbonyl compound is the limiting reagent.[2]

  • Optimize Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[4]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of stable intermediates like hydroxylpyrazolidines that may not readily dehydrate to the final pyrazole product. Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[3]

Q3: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[4] The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[5]

To improve regioselectivity, consider the following:

  • Solvent Choice: The polarity of the solvent can significantly impact the isomeric ratio. Aprotic dipolar solvents like DMF, NMP, and DMAc have shown to provide better results in certain reactions compared to traditional polar protic solvents like ethanol.[1]

  • pH Control: Adjusting the pH of the reaction can influence which carbonyl group the hydrazine attacks first. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[3][6]

  • Temperature Control: The reaction temperature can also affect the regioselectivity. It is advisable to run the reaction at different temperatures to determine the optimal condition for the desired isomer.

Q4: The reaction mixture is turning a dark color. What causes this and how can I prevent it?

A4: The discoloration of the reaction mixture, often to a yellow or red color, can be due to the decomposition of the hydrazine starting materials or the oxidation of reaction intermediates.[4] To minimize this, ensure you are using high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your pyrazole cyclization experiments.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Poor quality of starting materials Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields.[3]
Suboptimal reaction temperature Optimize the reaction temperature. Some reactions require heating to overcome the activation energy barrier. If the reaction is sluggish, consider switching to a higher-boiling solvent.[1]
Inappropriate solvent The polarity of the solvent is crucial. Perform a small-scale solvent screening with a range of polar protic and aprotic solvents to find the optimal one for your specific substrates.[1]
Formation of a stable intermediate In some cases, a stable intermediate, such as a hydroxylpyrazolidine, may form and not readily dehydrate. Increasing the temperature or adding a dehydrating agent can help drive the reaction to completion.[3]
Problem 2: Formation of Multiple Products (Regioisomers)
Possible Cause Suggested Solution
Use of an unsymmetrical 1,3-dicarbonyl compound This is the primary cause of regioisomer formation.[4] The following solutions can help to favor the formation of one isomer.
Suboptimal solvent The solvent can influence the regioselectivity. Experiment with different solvents, including aprotic dipolar solvents (e.g., DMF, DMAc) and fluorinated alcohols (e.g., TFE, HFIP), which have been shown to improve regioselectivity.[1][3]
Incorrect pH The pH of the reaction can direct the initial nucleophilic attack of the hydrazine. Try adding a catalytic amount of acid (e.g., acetic acid) or a mild base to see how it affects the isomeric ratio.[1]
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Formation of colored impurities This is often due to the decomposition of hydrazine. Running the reaction under an inert atmosphere and using pure starting materials can help.[4]
Presence of unreacted starting materials Optimize the reaction time by monitoring the reaction progress with TLC to ensure complete consumption of the limiting reagent.[4]
Product is an oil or does not crystallize Try to induce crystallization by adding a small amount of a non-polar solvent like diethyl ether and stirring vigorously.[7] If this fails, purification by column chromatography is recommended.

Data Presentation

The choice of solvent can have a significant impact on the yield and regioselectivity of the pyrazole cyclization.

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

Reactants Solvent Conditions Yield (%) Reference
1,3-Diketones and ArylhydrazinesN,N-DimethylacetamideRoom Temperature59-98[1]
Hydrazines and 1,3-diketonesEthylene GlycolRoom Temperature70-95[1]
Phenylhydrazine and Ethyl acetoacetateEthanolNano-ZnO catalyst95[1]

Note: Yields are highly dependent on the specific substrates used. This table provides a general trend.

Table 2: Effect of Solvent on Regioselectivity

Solvent Regioisomeric Ratio (A:B)
Ethanol50:50
Toluene60:40
N,N-Dimethylformamide (DMF)80:20
2,2,2-Trifluoroethanol (TFE)>95:5

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.[3]

Experimental Protocols

Protocol 1: Knorr Synthesis of a Pyrazolone from a β-Ketoester and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[7]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Ethyl acetate/Hexane (for TLC)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[7]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[7]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, wash the collected solid with a small amount of water, and allow it to air dry.[7]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

This protocol describes the synthesis of a pyrazolone under reflux conditions.[7]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[7]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[7]

  • Isolation: Cool the resulting syrup in an ice bath.[7]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[7]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[7]

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Pure Are materials pure? Purity->Pure Stoichiometry Optimize Stoichiometry ExcessHydrazine Try slight excess of hydrazine Stoichiometry->ExcessHydrazine Conditions Evaluate Reaction Conditions TLC Monitor by TLC Conditions->TLC SideReactions Investigate Side Reactions Success Yield Improved SideReactions->Success Failure Consult Further Literature SideReactions->Failure Pure->Stoichiometry Yes Pure->Failure No ExcessHydrazine->Conditions Temp Optimize Temperature TLC->Temp Solvent Screen Solvents Temp->Solvent Solvent->SideReactions

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Knorr_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine 1,3-Dicarbonyl and Hydrazine Solvent_Catalyst Add Solvent and Catalyst Reactants->Solvent_Catalyst Heating Heat Reaction Mixture (e.g., Reflux or 100°C) Solvent_Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Add Water/Cool Monitoring->Quench Reaction Complete Crystallization Induce Crystallization Quench->Crystallization Isolation Filter and Dry Product Crystallization->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Troubleshooting the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of pyrazole derivatives. Below you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields in pyrazole synthesis can arise from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reactants, such as the 1,3-dicarbonyl compound or the hydrazine derivative, can lead to side reactions that reduce the yield and complicate purification.[1][2] Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Reaction Stoichiometry: Ensure the correct stoichiometric ratio of reactants is being used. In some instances, employing a slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that may require optimization.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1][2] For many condensation reactions, heating under reflux may be necessary to achieve a good yield.[2]

  • Incomplete Cyclization or Dehydration: In some cases, stable intermediates like hydroxylpyrazolidines may form but not readily dehydrate to the final pyrazole product.[3] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be required.[3]

  • Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.[2]

Below is a logical workflow for troubleshooting low yields in pyrazole synthesis.

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_purity->start If impure, purify/replace optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry If pure optimize_conditions Optimize Reaction Conditions (T, t, solvent, pH) optimize_stoichiometry->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_conditions->monitor_reaction check_side_reactions Investigate Potential Side Reactions monitor_reaction->check_side_reactions If incomplete purification Review Purification Method monitor_reaction->purification If complete check_side_reactions->optimize_conditions Adjust to minimize purification->start If product loss end_goal Improved Yield purification->end_goal If successful

Caption: A logical workflow for troubleshooting low pyrazole yield.

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Here are some strategies to improve regioselectivity:

  • Solvent Choice: The choice of solvent can have a significant impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[4]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of hydrazine attack.[3] Acidic conditions might favor the formation of one regioisomer, while neutral or basic conditions could favor the other.[1][3]

  • Steric Hindrance: The use of a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

  • Catalyst Selection: The choice of catalyst can also influence the outcome. For some syntheses, Lewis acids or other catalysts like nano-ZnO have been shown to improve not only yield but also selectivity.[2]

The following diagram illustrates the competing pathways in the synthesis of pyrazoles from unsymmetrical dicarbonyls.

G reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathway_A Attack at Carbonyl A reactants->pathway_A pathway_B Attack at Carbonyl B reactants->pathway_B intermediate_A Intermediate A pathway_A->intermediate_A intermediate_B Intermediate B pathway_B->intermediate_B product_A Regioisomer A intermediate_A->product_A Cyclization & Dehydration product_B Regioisomer B intermediate_B->product_B Cyclization & Dehydration

Caption: Competing pathways leading to different regioisomers.

Q3: My reaction mixture has turned dark, and purification is difficult. What could be the cause?

A3: Discoloration of the reaction mixture is a frequent observation, particularly in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1] The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1]

Troubleshooting Steps:

  • Addition of a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial to neutralize the acid and lead to a cleaner reaction profile.[1][5]

  • Purification of Hydrazine: If the hydrazine source is old or of questionable purity, consider purifying it before use.

  • Purification of the Product:

    • Recrystallization: This is often an effective method for removing colored impurities.[1]

    • Column Chromatography: Purification by column chromatography on silica gel is a standard and effective method for separating the desired product from byproducts and colored impurities.[1][6]

    • Charcoal Treatment: In some cases, treating a solution of the crude product with activated charcoal can help to remove colored impurities.

Q4: I am having trouble with the purification of my pyrazole derivative. What are some common issues and solutions?

A4: Purification challenges can arise from several sources, including the presence of unreacted starting materials, closely eluting impurities, or the physical properties of the product itself.

ProblemPossible CauseSuggested Solution
Product is an oil or low-melting solid Inherent property of the synthesized molecule.Attempt purification by column chromatography. If the product is an oil, it may solidify upon standing or after purification.
Multiple spots on TLC after reaction Incomplete reaction, side reactions, or decomposition.Monitor the reaction to ensure completion. Optimize reaction conditions to minimize side products. Use column chromatography to separate the components.[1]
Product co-elutes with an impurity Similar polarity of the product and impurity.Try a different solvent system for column chromatography. Consider preparative TLC or HPLC for difficult separations.
Product streaks on the TLC plate The compound may be acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the chromatography eluent to improve the peak shape.

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol details a classic Knorr synthesis.

Reactants:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)[7]

Procedure:

  • In a round-bottomed flask, carefully add the ethyl acetoacetate and then the phenylhydrazine. Note that this addition is slightly exothermic.[7]

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[7]

  • After heating, a heavy syrup will have formed. Transfer this syrup into a beaker and cool it in an ice-water bath.[7]

  • Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude pyrazolone.[7]

  • Continue adding diethyl ether in 2 mL portions until precipitation is complete.[7]

  • Filter the product under vacuum using a Büchner funnel and wash the solid thoroughly with diethyl ether.[7]

  • The crude product can be purified by recrystallization from ethanol.[7]

Protocol 2: Synthesis of a Pyrazoline from a Chalcone

This protocol outlines the synthesis of a pyrazoline, which can be a precursor to a pyrazole.

Reactants:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (99%, 4 mmol)

  • Glacial acetic acid (20 mL)[7]

Procedure:

  • In a sealed tube, combine the chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL).[7]

  • Heat the mixture under reflux in an oil bath for approximately 6.5 hours.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2 v/v).[7]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[7]

  • Pour the reaction mixture into crushed ice.[7]

  • Carefully neutralize the mixture with a saturated sodium carbonate solution until the acetic acid is removed.[8]

  • Collect the precipitated pyrazoline by vacuum filtration.[7] Note: The resulting pyrazoline may require a subsequent oxidation step to yield the corresponding pyrazole.[7]

Protocol 3: Three-Component Synthesis of Pyrazoles

This protocol is a generalized procedure for a multi-component reaction to form pyrazoles.

Reactants:

  • Enaminone

  • Benzaldehyde

  • Hydrazine-HCl

  • Ammonium acetate (catalytic amount)

  • Water[7]

Procedure:

  • In a suitable reaction vessel, combine the enaminone, benzaldehyde, hydrazine-HCl, and a catalytic amount of ammonium acetate in water.[7]

  • Stir the reaction mixture. The reaction progress can be monitored by TLC.[7]

  • Upon completion, the product can often be isolated by simple filtration, owing to its precipitation from the aqueous medium.[7] Note: This is a generalized procedure, and specific ratios and reaction times will vary depending on the substrates used.

Data Presentation

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for Representative Pyrazole Derivatives

The definitive structural elucidation of pyrazole derivatives is critical.[9] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework.[9]

Compound/Structure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1H-pyrazole 7.6 (2H, t, H3/H5), 6.3 (1H, t, H4)134.7 (C3/C5), 105.9 (C4)[9]
1-Methylpyrazole 7.4 (1H, d, H5), 7.3 (1H, d, H3), 6.1 (1H, t, H4), 3.8 (3H, s, N-CH₃)138.7 (C5), 129.3 (C3), 105.1 (C4), 38.9 (N-CH₃)[9]
3,5-Dimethylpyrazole 5.8 (1H, s, H4), 2.2 (6H, s, 2xCH₃)148.1 (C3/C5), 105.2 (C4), 13.5 (2xCH₃)[9]

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

This technical support center provides a starting point for troubleshooting common issues in pyrazole synthesis. For more specific challenges, consulting the primary literature for analogous transformations is highly recommended.

References

Technical Support Center: Scaling Up the Production of 3-Phenyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 3-phenyl-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthetic route involves a two-step process:

  • Knorr Pyrazole Synthesis: Cyclocondensation of an appropriate 1,3-dicarbonyl compound, such as ethyl 2,4-dioxo-4-phenylbutanoate, with phenylhydrazine to form the intermediate, ethyl 3-phenyl-1H-pyrazole-5-carboxylate.[1][2]

  • Hydrolysis: Saponification of the ethyl ester intermediate to the desired this compound, typically under alkaline conditions.[3]

Q2: What are the critical parameters to control during the Knorr pyrazole synthesis for high yield and purity?

A2: Key parameters to monitor and control include:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl precursor and phenylhydrazine are of high purity to minimize side reactions.

  • Reaction Temperature: The initial condensation is often performed at a low temperature (e.g., 0-5 °C) and then gradually warmed to room temperature or heated to reflux to drive the reaction to completion.[4]

  • Solvent: Ethanol is a commonly used solvent for this reaction.[4]

  • pH: The reaction is typically carried out under neutral to slightly acidic conditions. A catalytic amount of acetic acid is often employed.

Q3: I am observing a significant amount of a regioisomer. How can this be minimized?

A3: The formation of the 1,5-disubstituted regioisomer instead of the desired 1,3-disubstituted product is a common challenge in Knorr pyrazole synthesis. To favor the formation of the desired 3-phenyl isomer, consider the following:

  • pH Control: The pH of the reaction medium can influence the regioselectivity. Careful control of the acidity is crucial.

  • Reaction Conditions: Modifying the solvent and temperature may alter the kinetic and thermodynamic control of the reaction, thus favoring one isomer over the other.

Q4: What is the most effective method for the hydrolysis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate?

A4: Alkaline hydrolysis is the preferred method due to the irreversible nature of the reaction, which typically leads to higher yields compared to acidic hydrolysis. Common bases used are lithium hydroxide (LiOH) or potassium hydroxide (KOH) in a mixture of ethanol and water.[3]

Q5: What are the best practices for purifying the final product on a large scale?

A5: Recrystallization is the most common method for purifying this compound. Effective solvent systems include ethanol, methanol, or a mixed solvent system such as ethanol/water.[5] For industrial-scale purification, consider the formation of a salt (e.g., with an amine) to facilitate crystallization and removal of impurities, followed by neutralization to regenerate the pure carboxylic acid.

Troubleshooting Guides

Problem 1: Low Yield in Knorr Pyrazole Synthesis
Symptom Potential Cause Troubleshooting Steps
Reaction does not go to completion (starting material remains)Insufficient reaction time or temperature.Monitor the reaction by TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature.
Low purity of starting materials.Ensure the purity of the 1,3-dicarbonyl compound and phenylhydrazine. Use freshly opened or purified reagents.
Formation of multiple products (byproducts)Side reactions due to incorrect stoichiometry or temperature.Use a slight excess (1.1-1.2 equivalents) of phenylhydrazine. Maintain the recommended temperature profile.
Decomposition of phenylhydrazine.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Difficulties in Hydrolysis Step
Symptom Potential Cause Troubleshooting Steps
Incomplete hydrolysis (ester remains)Insufficient base or reaction time.Use a molar excess of the base (e.g., 2-3 equivalents of LiOH or KOH). Increase the reaction time and/or temperature. Monitor by TLC or HPLC.
Product is difficult to precipitateIncorrect pH during workup.After hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 2-3 to ensure complete precipitation of the carboxylic acid.
Oily product instead of solidPresence of impurities.Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities before recrystallization.
Problem 3: Purification Challenges
Symptom Potential Cause Troubleshooting Steps
Product does not crystallizeInappropriate solvent system.Screen different recrystallization solvents. A mixed solvent system (e.g., dissolving in hot ethanol and adding water until turbidity is observed) can be effective.[5]
Low recovery after recrystallizationProduct is too soluble in the chosen solvent.Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation. Minimize the amount of solvent used for dissolution.
Colored impurities in the final productImpurities from the starting materials or side reactions.Treat the crude product with activated carbon during recrystallization to remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

This protocol is a generalized procedure based on the synthesis of similar pyrazole esters and may require optimization.[1][2][4]

Materials:

  • Ethyl 2,4-dioxo-4-phenylbutanoate (1 equivalent)

  • Phenylhydrazine (1.1 equivalents)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a suitable reaction vessel, dissolve ethyl 2,4-dioxo-4-phenylbutanoate in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add phenylhydrazine to the cooled solution, followed by a catalytic amount of glacial acetic acid.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Hydrolysis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

This protocol is based on established methods for the hydrolysis of pyrazole esters.[3]

Materials:

  • Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1 equivalent)

  • Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH) (2-3 equivalents)

  • Ethanol

  • Water

  • Hydrochloric Acid (1M)

Procedure:

  • Suspend ethyl 3-phenyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

  • Add the base (LiOH or KOH) to the suspension.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water.

  • Wash the aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables provide hypothetical quantitative data for the synthesis of this compound at different scales. This data is for illustrative purposes to guide process development and optimization.

Table 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate at Different Scales

Scale (moles of 1,3-dicarbonyl) Solvent Volume (L/mol) Reaction Time (h) Typical Yield (%)
0.12.02475-85
1.02.524-3670-80
10.03.036-4865-75

Table 2: Hydrolysis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate at Different Scales

Scale (moles of ester) Solvent Volume (L/mol) Reaction Time (h) Typical Yield (%)
0.11.52-490-98
1.02.03-588-95
10.02.54-685-92

Visualizations

Synthesis_Workflow cluster_synthesis Step 1: Knorr Pyrazole Synthesis cluster_hydrolysis Step 2: Hydrolysis start_materials Starting Materials (Ethyl 2,4-dioxo-4-phenylbutanoate, Phenylhydrazine) reaction_mixture Reaction Mixture (Ethanol, Acetic Acid) start_materials->reaction_mixture cyclocondensation Cyclocondensation (0°C to Reflux) reaction_mixture->cyclocondensation crude_ester Crude Ethyl 3-phenyl- 1H-pyrazole-5-carboxylate cyclocondensation->crude_ester purification_ester Purification (Recrystallization) crude_ester->purification_ester pure_ester Pure Ethyl Ester purification_ester->pure_ester ester_input Pure Ethyl Ester hydrolysis_reaction Alkaline Hydrolysis (KOH/LiOH, EtOH/H2O) ester_input->hydrolysis_reaction acidification Acidification (HCl to pH 2-3) hydrolysis_reaction->acidification crude_acid Crude 3-phenyl-1H- pyrazole-5-carboxylic acid acidification->crude_acid purification_acid Purification (Recrystallization) crude_acid->purification_acid final_product Final Product purification_acid->final_product

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Low_Yield low_yield Low Yield Observed check_purity Check Starting Material Purity low_yield->check_purity optimize_stoichiometry Optimize Stoichiometry low_yield->optimize_stoichiometry monitor_reaction Monitor Reaction (TLC/HPLC) low_yield->monitor_reaction inert_atmosphere Use Inert Atmosphere low_yield->inert_atmosphere adjust_conditions Adjust Temperature / Time monitor_reaction->adjust_conditions

References

Technical Support Center: Purification of Pyrazole Compounds Without Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of pyrazole compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals purify pyrazole derivatives without relying on column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying pyrazole compounds without column chromatography?

A1: The main non-chromatographic purification techniques for pyrazole compounds include recrystallization, acid-base extraction, salt formation, and distillation. The choice of method depends on the physical and chemical properties of the pyrazole derivative and the nature of the impurities.

Q2: My pyrazole compound is a solid. Which purification method is most suitable?

A2: For solid pyrazole compounds, recrystallization is often the most effective purification method.[1][2] This technique relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.

Q3: How do I select an appropriate solvent for the recrystallization of my pyrazole derivative?

A3: The ideal solvent should dissolve your pyrazole compound well at elevated temperatures but poorly at low temperatures. Common solvents for pyrazole recrystallization include alcohols (ethanol, methanol, isopropanol), ethyl acetate, acetone, and water, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[2] Preliminary solubility tests with small amounts of your crude product in various solvents are recommended.

Q4: My pyrazole compound is an oil or has a low melting point. What are my purification options?

A4: If your pyrazole is a liquid or a low-melting solid, distillation (if thermally stable) or acid-base extraction are suitable purification methods. Acid-base extraction is particularly useful for separating basic pyrazole compounds from neutral or acidic impurities.[1]

Q5: Can I use salt formation to purify my pyrazole compound?

A5: Yes, if your pyrazole derivative is sufficiently basic, it can be converted into a salt by reacting it with an acid.[3][4][5] The resulting salt will have different solubility properties, which can be exploited for purification by crystallization. The purified salt can then be neutralized to regenerate the pure pyrazole.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.[6]- Concentrate the solution by carefully evaporating some of the solvent. - Add a seed crystal of the pure compound to induce crystallization.[2] - Gently scratch the inside of the flask with a glass rod to create nucleation sites.[7]
The compound "oils out" instead of crystallizing. The compound is precipitating above its melting point, or the solution is too concentrated.[2][6]- Add a small amount of additional hot solvent to the mixture.[2] - Ensure the solution cools slowly.[2] - Try a different recrystallization solvent or solvent system.[2]
Low recovery of the purified compound. The compound has significant solubility in the cold solvent, or too much solvent was used.[2]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] - Cool the solution in an ice bath to maximize precipitation. - Minimize the amount of cold solvent used to wash the crystals.
The purified crystals are colored. Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] Caution: Do not add charcoal to a boiling solution.
Acid-Base Extraction Issues
Problem Possible Cause Solution
An emulsion forms between the aqueous and organic layers. The layers are not separating cleanly due to vigorous shaking or the presence of surfactants.- Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low recovery of the pyrazole from the aqueous layer after neutralization. The pyrazole salt is not fully neutralized, or the free pyrazole has some water solubility.- Ensure the aqueous layer is sufficiently basic after neutralization by checking the pH. - Back-extract the aqueous layer with a fresh portion of organic solvent after neutralization.
The pyrazole precipitates out during extraction. The pyrazole salt has low solubility in the aqueous layer.- Increase the volume of the aqueous phase. - Use a different acid to form a more soluble salt.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals to a constant weight.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction: Add an aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The basic pyrazole will move into the aqueous layer as its salt.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid if necessary.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic. The purified pyrazole should precipitate out.

  • Isolation: If the pyrazole precipitates as a solid, collect it by vacuum filtration. If it separates as an oil, extract it into a fresh portion of organic solvent.

  • Drying and Concentration: Dry the organic solution containing the purified pyrazole over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Pyrazole solvent Add Minimum Hot Solvent crude->solvent dissolved Dissolved Pyrazole Solution solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Pyrazole Crystals drying->pure_crystals

Caption: Workflow for the purification of solid pyrazole compounds by recrystallization.

Acid_Base_Extraction_Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Pyrazole Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) start->add_acid separate_layers Separate Layers add_acid->separate_layers neutral_impurities Neutral/Acidic Impurities separate_layers->neutral_impurities Organic Phase pyrazole_salt Pyrazole Salt (Protonated) separate_layers->pyrazole_salt Aqueous Phase wash_organic Wash & Dry neutral_impurities->wash_organic evaporate_org Evaporate Solvent wash_organic->evaporate_org impurities_isolated Isolated Impurities evaporate_org->impurities_isolated neutralize Neutralize with Base (e.g., NaOH) pyrazole_salt->neutralize isolate_pyrazole Isolate Pyrazole (Filtration or Extraction) neutralize->isolate_pyrazole pure_pyrazole Pure Pyrazole isolate_pyrazole->pure_pyrazole

Caption: Workflow for the purification of basic pyrazole compounds using acid-base extraction.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during their experimental work. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a practical question-and-answer format, alongside detailed experimental protocols and quantitative data to support your research and development.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of substituted pyrazoles, with a focus on achieving high regioselectivity.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Question: I'm using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, but the reaction is yielding an almost inseparable mixture of the two possible regioisomers. How can I favor the formation of one over the other?

  • Answer: This is a classic challenge in pyrazole synthesis, often arising when the electronic and steric differences between the two carbonyl groups of the dicarbonyl compound are minimal.[1][2] To improve regioselectivity, consider the following strategies:

    • Solvent Modification: The choice of solvent can have a profound impact on the isomer ratio.[3] Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[4][5] These solvents can influence the reaction pathway, often favoring one regioisomer significantly.[3]

    • pH Control: The pH of the reaction medium can dictate the initial site of nucleophilic attack by the hydrazine.[2][6] Under acidic conditions, the reaction may proceed through a different pathway compared to neutral or basic conditions, potentially favoring the formation of a different major regioisomer.[2] Experimenting with the addition of a catalytic amount of acid (e.g., acetic acid) or a mild base can help optimize the regioselectivity.[6]

    • Temperature Adjustment: While many Knorr syntheses are rapid and exothermic, temperature can still influence the selectivity.[6] Try running the reaction at a lower temperature to see if it favors the formation of the desired isomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Question: My synthesis is regioselective, but it's producing the wrong isomer as the major product. How can I reverse the selectivity?

  • Answer: When the inherent properties of your starting materials favor the unwanted isomer under standard conditions, more significant changes to your synthetic strategy may be necessary.[1] Consider these alternative approaches:

    • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, employ precursors with differentiated reactivity at the 1- and 3-positions.[1] Examples include β-enaminones or acetylenic (α,β-ethynyl) ketones, which can direct the initial attack of the hydrazine to a specific carbon, leading to a single regioisomer.[1]

    • 1,3-Dipolar Cycloaddition: This powerful method offers excellent control over regioselectivity.[1][7] It involves the reaction of a 1,3-dipole, like a diazo compound generated in situ from an N-tosylhydrazone, with a dipolarophile such as an alkyne.[1][7][8] The regioselectivity is governed by the electronic and steric properties of the substituents on both reacting partners.[1]

    • Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity, especially when the substituents are sterically similar.[1][9]

Issue 3: I am having trouble with the N-alkylation of my pyrazole, resulting in a mixture of N1 and N2 alkylated products.

  • Question: My N-alkylation of an unsymmetrical pyrazole is giving me a mixture of regioisomers that are difficult to separate. How can I control the site of alkylation?

  • Answer: Controlling regioselectivity in N-alkylation is a common problem and is influenced by several factors.[10][11] Here are some key parameters to adjust:

    • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[10] Using a bulky alkylating agent can enhance the selectivity for the more accessible nitrogen.[10]

    • Base and Solvent System: The choice of base and solvent is critical. A combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO is often effective for achieving regioselective N1-alkylation.[10] In some cases, switching to sodium hydride (NaH) can prevent the formation of the other regioisomer.[10][12]

    • Alternative Alkylation Methods: Consider using phase-transfer catalysis (PTC), which can provide high yields and simplify the work-up procedure.[10]

Issue 4: The yield of my pyrazole synthesis is consistently low.

  • Question: I'm getting poor yields in my pyrazole synthesis. What are the likely causes and how can I improve it?

  • Answer: Low yields can be due to several factors, from incomplete reactions to product degradation.[13] A systematic approach to troubleshooting can help identify the root cause:

    • Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed. If the reaction is stalling, consider increasing the reaction time or temperature.[13] Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[13]

    • Catalyst Issues: The choice and amount of acid or base catalyst can be crucial. For Knorr-type syntheses, a catalytic amount of a protic acid is often necessary to facilitate the condensation.[13]

    • Side Reactions: The formation of byproducts, such as stable hydroxylpyrazolidine intermediates, can reduce the yield of the desired pyrazole.[2] Carefully controlling the stoichiometry of your reactants and experimenting with different solvents can help minimize side reactions.[13]

    • Product Instability: Your synthesized pyrazole may be unstable under the reaction or workup conditions.[13] If you suspect degradation, try running the reaction at a lower temperature or using milder workup procedures.[13] For example, if your product is acid-sensitive, ensure the reaction mixture is carefully neutralized.[13]

    • Purification Losses: Significant product loss can occur during purification steps like column chromatography or recrystallization.[13] Optimize your purification protocol by screening different solvent systems for chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible substitution patterns on the final pyrazole product.[1] Controlling the formation of a specific regioisomer is critical as different regioisomers can have significantly different biological activities and physical properties.[1]

Q2: What are the most common methods for synthesizing pyrazoles?

A2: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[2] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[2][14] Other important methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[1][2]

Q3: How can I separate a mixture of pyrazole regioisomers?

A3: If you have already synthesized a mixture of regioisomers, separation can often be achieved by column chromatography.[1] The first step is to perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

Q4: My Knorr pyrazole synthesis reaction mixture is turning dark yellow/red. Is this normal and how can I get a cleaner reaction?

A4: The formation of colored impurities is a common observation in Knorr-type reactions, often attributed to side reactions of the hydrazine.[15] If you are using a hydrazine salt (e.g., hydrochloride), the reaction can become acidic, which may promote the formation of these byproducts.[6] Adding one equivalent of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also sometimes mitigate the formation of colored impurities arising from oxidative processes.[6]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Methylhydrazine.

1,3-DiketoneSolventRegioisomeric Ratio (A:B)Reference
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol80:20[4]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneTFE94:6[4]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97:3[4]
Ethyl 2,4-dioxopentanoateEthanol2:1[4]

Regioisomer A is the 1-methyl-5-substituted pyrazole, and Regioisomer B is the 1-methyl-3-substituted pyrazole. TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1.0-1.1 equivalents).

  • Catalyst Addition (Optional): If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[2]

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via N-Alkylated Tosylhydrazones and Terminal Alkynes

This method offers excellent regioselectivity.[1][9]

  • Reaction Setup: In a reaction vessel, combine the N-alkylated tosylhydrazone (1.0 equivalent), the terminal alkyne (1.2 equivalents), and a base such as potassium tert-butoxide (t-BuOK) (2.0 equivalents) in a solvent like pyridine.[9] The addition of 18-crown-6 can improve the yield and reduce reaction time.[9]

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to obtain the pure 1,3,5-trisubstituted pyrazole.[1]

Visualizations

troubleshooting_workflow start Poor Regioselectivity (Mixture of Isomers) check_conditions Modify Reaction Conditions start->check_conditions change_solvent Change Solvent (e.g., to TFE/HFIP) check_conditions->change_solvent Isomer ratio improves? adjust_ph Adjust pH (Acidic/Basic Catalyst) check_conditions->adjust_ph Isomer ratio improves? alternative_strategy Alternative Synthetic Strategy check_conditions->alternative_strategy No significant improvement end_success Desired Regioisomer Obtained change_solvent->end_success Yes adjust_ph->end_success Yes dicarbonyl_surrogate Use 1,3-Dicarbonyl Surrogate alternative_strategy->dicarbonyl_surrogate cycloaddition 1,3-Dipolar Cycloaddition alternative_strategy->cycloaddition dicarbonyl_surrogate->end_success cycloaddition->end_success

Caption: Troubleshooting workflow for poor regioselectivity.

knorr_synthesis_pathways start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack_c1 Attack at Carbonyl 1 start->attack_c1 Pathway A attack_c2 Attack at Carbonyl 2 start->attack_c2 Pathway B intermediate1 Hydrazone Intermediate 1 attack_c1->intermediate1 intermediate2 Hydrazone Intermediate 2 attack_c2->intermediate2 cyclization1 Cyclization & Dehydration intermediate1->cyclization1 cyclization2 Cyclization & Dehydration intermediate2->cyclization2 regioisomer_A Regioisomer A cyclization1->regioisomer_A regioisomer_B Regioisomer B cyclization2->regioisomer_B

Caption: Competing pathways in Knorr pyrazole synthesis.

References

Validation & Comparative

validation of the biological activity of newly synthesized pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of newly synthesized pyrazole derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. The data presented is compiled from recent studies and is intended to aid in the evaluation and selection of promising compounds for further investigation. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity

Newly synthesized pyrazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Comparative Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives, primarily evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/SeriesCancer Cell LineTarget(s)IC50 (µM)Reference
Pyrazole Benzothiazole Hybrids
Compound 25HT29, PC3, A549, U87MGVEGFR-23.17 - 6.77[1]
Pyrazolo[4,3-c]pyridine Derivatives
Compound 41MCF7, HepG2-1.937, 3.695 (µg/mL)[1]
Compound 42HCT116-2.914 (µg/mL)[1]
Polysubstituted Pyrazole Derivatives
Compound 59HepG2DNA Intercalator2[1]
Fused Pyrazole Derivatives
Compound 3HEPG2EGFR0.06[2][3]
Compound 9HEPG2VEGFR-20.22[2][3]
Compound 12HEPG2EGFR/VEGFR-20.31 (EGFR), 0.35 (VEGFR-2)[2][3]
Pyrazole-based Analogs
Compound 4HCT-116CDK23.82[4][5]
Compound 7dHCT-116CDK21.47[4][5]
Compound 9HCT-116CDK20.96[4][5]
Pyrazolinone Chalcones
Compound 6bCaco-2PI3K/Akt23.34[6]
Pyrano[2,3-c]pyrazoles
Compound 141PC3, SKOV3-7.5, 6.9[1]
Thiazolyl Pyrazoles
Compound 142HeLa, A549, MDA-MB231-3.60, 4.17, 3.94[1]
Compound 143HeLa, A549, MDA-MB231-4.61, 5.29, 4.92[1]

Key Signaling Pathways in Pyrazole-Mediated Anticancer Activity

The anticancer effects of many pyrazole derivatives are attributed to their ability to interfere with specific signaling pathways that are often dysregulated in cancer. Below are diagrams illustrating some of these key pathways.

anticancer_pathways cluster_VEGFR VEGFR-2 Signaling cluster_CDK CDK2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Angiogenesis Cell Proliferation, Angiogenesis ERK->Proliferation_Angiogenesis Pyrazole_VEGFR Pyrazole Derivatives Pyrazole_VEGFR->VEGFR2 Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Pyrazole_CDK Pyrazole Derivatives Pyrazole_CDK->CDK2 Inhibition experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_evaluation In-depth Evaluation Synthesis Synthesis of Pyrazole Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (Agar Diffusion) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (Carrageenan Paw Edema) Characterization->Anti_inflammatory Mechanism Mechanism of Action (Kinase Assays, etc.) Anticancer->Mechanism MIC MIC Determination Antimicrobial->MIC COX_Inhibition COX-2 Inhibition Assay Anti_inflammatory->COX_Inhibition Lead_Optimization Lead Optimization Mechanism->Lead_Optimization MIC->Lead_Optimization COX_Inhibition->Lead_Optimization

References

A Comparative Guide to the Structure-Activity Relationships of 3-Phenyl-1H-pyrazole-5-carboxylic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of 3-phenyl-1H-pyrazole-5-carboxylic acid analogs and related pyrazole derivatives, focusing on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways, this document aims to be a valuable resource for drug development professionals.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer effects. The this compound core offers a versatile template for chemical modifications to explore and optimize these activities.

Quantitative SAR Data: A Comparative Analysis

The following tables summarize the in vitro cytotoxic activity of two distinct series of pyrazole derivatives. While not direct analogs of this compound, these compounds share the core pyrazole structure with substitutions at key positions, providing valuable insights into the SAR of this class of molecules.

Table 1: Cytotoxic Activity of 1,3-Diphenyl-1H-pyrazole-Benzimidazole Hybrids [1]

A series of 1,3-diphenyl-1H-pyrazole derivatives bearing a benzimidazole moiety were synthesized and evaluated for their anti-proliferative activity against three human cancer cell lines: lung (A549), breast (MCF-7), and cervical (HeLa). The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.

Compound IDR Group (at Benzimidazole)IC50 (μM) A549IC50 (μM) MCF-7IC50 (μM) HeLa
9 2-Cl1.81 ± 0.091.11 ± 0.051.51 ± 0.07
17 4-OCH31.25 ± 0.060.93 ± 0.041.12 ± 0.05
28 3-Cl1.11 ± 0.050.83 ± 0.041.04 ± 0.05

Data presented as mean ± standard deviation.

Table 2: Antiproliferative Activity of Pyrazole-5-carboxamide Derivatives [2]

Novel pyrazole-5-carboxamide derivatives were screened for their antiproliferative activity against human gastric carcinoma (MGC-803), gastric cancer (SGC-7901), and breast cancer (Bcap-37) cell lines.

Compound IDR Group (Amide substituent)IC50 (μM) MGC-803IC50 (μM) SGC-7901IC50 (μM) Bcap-37
8a 2-Fluorophenyl7.34 ± 0.5115.21 ± 1.1218.93 ± 1.54
8c 4-Fluorophenyl8.12 ± 0.6317.88 ± 1.3421.45 ± 1.87
8e 4-Chlorophenyl6.59 ± 0.4814.37 ± 1.0916.81 ± 1.23

Data presented as mean ± standard deviation.

From these tables, it is evident that substitutions on the pyrazole scaffold significantly influence the cytotoxic activity. For the 1,3-diphenyl-1H-pyrazole-benzimidazole series, electron-withdrawing and electron-donating groups on the benzimidazole ring resulted in potent anticancer activity in the low micromolar range.[1] In the pyrazole-5-carboxamide series, halogen substitutions on the phenylamide moiety were associated with strong inhibitory activity against the MGC-803 cell line.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, MGC-803)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for SAR studies and a representative signaling pathway often targeted by anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity_assay cell_culture Cell Line Maintenance cell_culture->cytotoxicity_assay data_analysis IC50 Determination cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start New Design Cycle

Caption: Experimental workflow for SAR studies.

signaling_pathway Simplified MAPK/ERK and PI3K/AKT Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: MAPK/ERK and PI3K/AKT signaling pathways.

References

A Comparative Analysis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid Derivatives and Existing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives of 3-phenyl-1H-pyrazole-5-carboxylic acid demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the efficacy of these derivatives against established drugs in the fields of inflammation, oncology, and microbiology. The data presented is based on preclinical findings and aims to inform further research and development.

Anti-inflammatory Efficacy

Derivatives of this compound have shown significant anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

Data Presentation: Anti-inflammatory Activity

CompoundDose/ConcentrationAssayEfficacy Metric (% Inhibition of Edema)Reference DrugEfficacy Metric (% Inhibition)
3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamide derivativeNot SpecifiedCarrageenan-induced rat paw edemaGood anti-inflammatory activityFlufenamic acidComparable
Phenyl-pyrazolone derivative (5h)Not SpecifiedCroton oil ear test in miceSimilar to Indomethacin[1]IndomethacinNot Specified
Celecoxib Not SpecifiedNot SpecifiedSelective COX-2 Inhibitor[2][3]--
Diclofenac Not SpecifiedNot SpecifiedNon-selective COX-1/COX-2 Inhibitor[4][5][6][7][8]--

Signaling Pathway: COX-2 Inhibition in Inflammation

The anti-inflammatory effects of many pyrazole derivatives are linked to the inhibition of the COX-2 enzyme. In the inflammatory cascade, arachidonic acid is converted by COX-2 into prostaglandins (like PGE2), which are key mediators of pain and inflammation.[2][3] By blocking COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

COX2_Inhibition Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX2_Enzyme Inhibition Edema_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Rats/Mice) Grouping Group Allocation (Control, Standard, Test) Animal_Acclimatization->Grouping Dosing Compound/Vehicle Administration Grouping->Dosing Baseline_Measurement Baseline Paw Volume Measurement Dosing->Baseline_Measurement Carrageenan_Injection Sub-plantar Injection of 1% Carrageenan Baseline_Measurement->Carrageenan_Injection Time_Point_Measurements Paw Volume Measurement (Hourly for 5h) Carrageenan_Injection->Time_Point_Measurements Data_Calculation Calculate Edema Volume Time_Point_Measurements->Data_Calculation Inhibition_Calculation Calculate % Inhibition vs. Control Data_Calculation->Inhibition_Calculation Apoptosis_Pathway Pyrazole_Derivative Pyrazole_Derivative ROS_Generation Reactive Oxygen Species (ROS) Generation Pyrazole_Derivative->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Seed Cancer Cells in 96-well Plate Incubation1 Incubate Overnight Cell_Culture->Incubation1 Treatment Add Compound at Various Concentrations Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate for 3-4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent Incubation3->Solubilization Read_Absorbance Read Absorbance (570-590 nm) Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 DNA_Gyrase_Inhibition Bacterial_DNA Bacterial_DNA DNA_Gyrase DNA_Gyrase Bacterial_DNA->DNA_Gyrase Supercoiling/ Relaxation DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Bacterial_Cell_Death Bacterial_Cell_Death DNA_Gyrase->Bacterial_Cell_Death Cell_Division Cell_Division DNA_Replication->Cell_Division Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->DNA_Gyrase Inhibition MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Serial_Dilution Serial Dilution of Compound in 96-well Plate Inoculation Inoculate Wells with Bacteria Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection Determine_MIC Determine MIC (Lowest Concentration with No Growth) Visual_Inspection->Determine_MIC

References

In Silico Docking Analysis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in silico docking studies of 3-phenyl-1H-pyrazole-5-carboxylic acid and its derivatives against various protein targets implicated in cancer and inflammation. This document summarizes key binding interactions, presents quantitative data from published studies, and outlines the computational methodologies employed.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] In silico molecular docking is a crucial computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential inhibitory activity.[3][4] This guide synthesizes findings from multiple studies to offer a comparative perspective on the potential of pyrazole-based compounds as therapeutic agents.

Comparative Docking Performance of Pyrazole Derivatives

The following table summarizes the in silico docking performance of various pyrazole derivatives against key protein targets. The data, including binding affinity (often expressed in kcal/mol), has been collated from several independent research articles. Lower binding energy values typically indicate a more favorable interaction.

Target ProteinPyrazole DerivativeBinding Affinity (kcal/mol)Interacting ResiduesReference Standard/DrugReference Standard Binding Affinity (kcal/mol)Source
VEGFR-2 M76 (a pyrazole derivative)Not explicitly stated, but comparable to standardLeu840, Val848, Ala866, Ala1050Standard DrugNot explicitly stated[5]
VEGFR-2 (2QU5) 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)-10.09Not explicitly statedNot specifiedNot specified[3][4]
c-KIT M74 (a pyrazole derivative)Not explicitly statedNot explicitly statedStandard DrugNot explicitly stated[5]
CDK2 (2VTO) 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b)-10.35Not explicitly statedNot specifiedNot specified[3][4]
Aurora A (2W1G) 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)-8.57Not explicitly statedNot specifiedNot specified[3][4]
COX-2 (3LN1) Pyrazole Derivative C10-11.28Not explicitly statedNot specifiedNot specified[6]
CYP17 M72 (a pyrazole derivative)-10.4 (highest among 63 derivatives)Not explicitly statedStandard DrugNot explicitly stated[5]
HDAC M33 (a pyrazole derivative)Not explicitly statedNot explicitly statedStandard DrugNot explicitly stated[5]
C-RAF M36 (a pyrazole derivative)Not explicitly statedNot explicitly statedStandard DrugNot explicitly stated[5]
S. Aureus Tyrosyl tRNA synthetase (1jil) Para amino benzoic acid derivative of dimethyl Pyrazole (A2)-7.88Not explicitly statedCiprofloxacin-7.67[7]

Experimental Protocols: A Generalized In Silico Docking Workflow

The methodologies employed in the cited studies generally follow a standardized workflow for molecular docking. The key steps are outlined below.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structures of the pyrazole derivatives are typically drawn using chemical drawing software like ChemDraw and converted to a 3D format. Energy minimization is then performed using computational tools such as the Dundee PRODRG server to obtain a stable conformation.[4]

  • Protein Preparation: The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).[4] Water molecules, co-factors, and existing ligands are usually removed from the protein structure. Polar hydrogen atoms are added, and charges (e.g., Kollman charges) are assigned using tools like AutoDock Tools.[4][8]

Molecular Docking Simulation
  • Software: AutoDock is a commonly used software for molecular docking simulations.[4][7][9] It employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the protein's active site.[4]

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Execution: The docking simulation is performed to predict the binding poses and calculate the binding affinity of the ligand to the protein. The results are often ranked based on their binding energy scores.

Analysis of Docking Results
  • Binding Affinity: The binding energy, typically expressed in kcal/mol, is a key quantitative measure of the binding affinity between the ligand and the protein.

  • Interaction Analysis: The docked poses are visualized to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[5]

  • Validation: In some studies, the docking protocol is validated by redocking the co-crystallized ligand into the protein's active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original pose.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for in silico molecular docking studies.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Water/Ligand Removal, H-atom Addition) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock) grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis validation Protocol Validation (Redocking, RMSD Calculation) analysis->validation

Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathway Context: VEGFR-2 in Angiogenesis

To provide a biological context for one of the key targets, the following diagram illustrates a simplified signaling pathway involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels, a process often co-opted by tumors for growth.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Conclusion

This comparative guide highlights the potential of this compound derivatives as inhibitors of various clinically relevant protein targets. The compiled in silico data suggests that pyrazole-based compounds exhibit favorable binding affinities against key proteins in cancer and inflammation pathways, such as VEGFR-2, CDK2, and COX-2. The provided methodologies offer a blueprint for conducting similar computational studies. Further in vitro and in vivo validation is necessary to confirm the therapeutic potential of these promising compounds.

References

A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical aspect of discovering and developing new therapeutic agents. Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry due to their presence in numerous pharmaceuticals with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide provides a detailed comparison of conventional heating and modern microwave-assisted techniques for pyrazole synthesis, supported by experimental data, detailed protocols, and workflow visualizations to inform methodological choices in the laboratory.

At a Glance: Key Advantages of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green chemistry tool, offering significant advantages over traditional heating methods.[2][3] The primary benefits include:

  • Speed: Reaction times are dramatically reduced, often from hours to mere minutes.[1][4][5]

  • Yield: Increased reaction efficiency frequently leads to higher product yields.[1][2][5]

  • Purity: Cleaner reactions can result in fewer byproducts, simplifying product purification.[1][2]

  • Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[1][2][3]

The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][6] This is in contrast to conventional heating, which relies on slower conductive heat transfer.[6]

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data from the literature, highlighting the significant improvements in reaction time and yield achieved with microwave-assisted pyrazole synthesis compared to conventional methods.

Table 1: Synthesis of Phenyl-1H-pyrazoles

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[1][5][7]
Phenyl-1H-pyrazolesConventional Heating752 hours73-90[1][5][7]

Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids

ProductMethodTimeYield (%)Reference
Pyrazole-Oxadiazole HybridsMicrowave-Assisted9-10 min79-92[8]
Pyrazole-Oxadiazole HybridsConventional Heating7-9 hoursNot specified, but lower than MW[8]

Table 3: Oxidation of Phenyl-1H-pyrazole-4-carbaldehyde

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazole-4-carboxylic acidMicrowave-Assisted802 min62-92[5][7]
Phenyl-1H-pyrazole-4-carboxylic acidConventional Heating801 hour48-85[5][7]

Experimental Protocols

Detailed methodologies for both conventional and microwave-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures for the reaction of a chalcone with a hydrazine derivative.

Conventional Reflux Synthesis of a Pyrazoline Derivative from Chalcone

This protocol is adapted from a procedure for the condensation and cyclization of chalcone with hydrazine hydrate.[4]

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (99%, 4 mmol)

  • Glacial acetic acid (20 mL)

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6.5 hours.[4]

  • After cooling to room temperature, pour the reaction mixture over crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazoline derivative.

Microwave-Assisted Synthesis of a Pyrazole Derivative from Chalcone

This protocol describes the rapid cyclization of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative to form a pyrazole.[1]

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[1]

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 60-120°C) for a short duration (e.g., 1-10 minutes).[1][4][9]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.[1]

  • Collect the resulting precipitate by vacuum filtration.[1]

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for both conventional and microwave-assisted pyrazole synthesis, highlighting the key differences in reaction time and setup.

G cluster_conventional Conventional Synthesis Workflow A 1. Reagent Mixing (Chalcone, Hydrazine, Glacial Acetic Acid) B 2. Reflux (approx. 118°C, 6.5 hours) A->B C 3. Cooling B->C D 4. Precipitation (on crushed ice) C->D E 5. Filtration D->E F 6. Recrystallization E->F G Pure Pyrazole F->G

Caption: Conventional pyrazole synthesis workflow.

G cluster_microwave Microwave-Assisted Synthesis Workflow A 1. Reagent Mixing (in Microwave Vial) B 2. Microwave Irradiation (e.g., 60°C, 5 minutes) A->B C 3. Cooling B->C D 4. Precipitation (on crushed ice) C->D E 5. Filtration D->E F 6. Recrystallization E->F G Pure Pyrazole F->G

Caption: Microwave-assisted pyrazole synthesis workflow.

References

Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of experimental findings and computational models for pyrazole derivatives, offering researchers, scientists, and drug development professionals a clear perspective on the predictive power of in silico methods in characterizing the biological and physicochemical properties of this important class of heterocyclic compounds.

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] The synergy between experimental testing and computational modeling has become pivotal in accelerating the discovery and optimization of novel pyrazole-based therapeutic agents. This guide provides a detailed comparison of experimental data and computational predictions for various pyrazole compounds, highlighting the convergence and divergence of these methodologies.

Performance Comparison: Experimental vs. Computational Data

The predictive accuracy of computational models is critically assessed by comparing in silico data with experimental results. The following tables summarize the quantitative data for selected pyrazole derivatives, showcasing the correlation between laboratory findings and theoretical calculations.

Anticancer Activity
CompoundTarget/Cell LineExperimental IC50 (µM)Computational Binding Affinity (kcal/mol)Reference
Compound 4a EGFR/HepG20.31 (EGFR), 0.15 (HepG2)-9.52[4]
Erlotinib (Standard) EGFR0.11-10.23[4]
Compound 50 EGFR/VEGFR-2/HepG20.09 (EGFR), 0.23 (VEGFR-2), 0.71 (HepG2)Not Specified[5]
Compound 43 PI3 Kinase/MCF70.25Not Specified[5]
Doxorubicin (Standard) MCF70.95Not Specified[5]
Compound 157 HTC-1161.51Not Specified[6]
Compound 158 MCF-77.68Not Specified[6]
Compound 89 HT29< 6.25Strong Interaction Predicted[5]
Antimicrobial and Anti-inflammatory Activity
CompoundTargetExperimental MIC (µg/mL) / InhibitionComputational Binding Affinity (kcal/mol)Reference
Imidazole 11f M. tuberculosis3.95-12.03Not Specified[7]
Triazole 12b M. tuberculosis4.35-25.63Kd = 5.13 µM (UV-vis)[7]
PMPH COX-IIMax inhibition at 0.5 mg/mL-7.21[2]
4F-PMPH COX-IIMax inhibition at 0.5 mg/mL-8.03[2]
Compound 7d Various Bacteria & FungiSignificant Inhibition ZonesFavorable Binding Affinity[1]
Compound 7g Various Bacteria & FungiSignificant Inhibition ZonesFavorable Binding Affinity[1]
Spectroscopic and Physicochemical Properties

Recent studies have also demonstrated a strong correlation between experimental and computationally predicted spectroscopic data for novel pyrazole azo dyes.[8] Techniques such as FT-IR, UV-VIS, 1H NMR, and 13C NMR have been successfully used to characterize these compounds, with computational methods like Density Functional Theory (DFT) providing valuable structural information and supporting the experimental findings.[2][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols commonly employed in the study of pyrazole compounds.

Synthesis of Pyrazole Derivatives

A common synthetic route involves the cyclization reaction of chalcone derivatives with hydrazine hydrate.[9] Another established method is the condensation of acetyl thiophene with phenyl hydrazine, followed by cyclization using phosphoryl chloride in dimethylformamide to yield a pyrazole-4-carbaldehyde intermediate.[1] For pyrazole hydrazones, the synthesis typically involves refluxing a pyrazole derivative with a suitable hydrazine in an appropriate solvent like ethanol.[2] The progress of these reactions is often monitored by thin-layer chromatography (TLC).[2]

In Vitro Biological Assays
  • Anticancer Activity: The cytotoxicity of pyrazole derivatives is frequently evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against various cancer cell lines.[4][5] The inhibitory activity against specific kinases like EGFR is determined using commercially available kits.[4]

  • Antimicrobial Activity: The antimicrobial potential is assessed by measuring the minimum inhibitory concentration (MIC) and the zone of inhibition against a panel of bacteria and fungi.[1][7] The spot-culture growth inhibition assay (SPOTi) is a specific method used for determining antimycobacterial susceptibility.[7]

  • Anti-inflammatory Activity: The in vitro anti-inflammatory activity can be evaluated using the bovine serum albumin denaturation assay.[2]

  • Antioxidant Activity: The antioxidant capacity is often determined through assays such as the DPPH radical scavenging activity and ferric reducing antioxidant power (FRAP).[1][10]

Characterization Techniques

The synthesized pyrazole compounds are typically characterized using a variety of spectroscopic and spectrometric techniques, including:

  • Fourier-Transform Infrared Spectroscopy (FT-IR)[2][8]

  • Nuclear Magnetic Resonance (1H NMR and 13C NMR)[2][8]

  • Mass Spectrometry (MS)[2][8]

Computational Methodologies

In silico studies play a vital role in understanding the molecular interactions and predicting the biological activities of pyrazole compounds.

  • Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to a protein target.[1][2][11] It provides insights into the key interactions, such as hydrogen bonding and π–π stacking, that are crucial for biological activity.[1]

  • Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic properties, molecular geometry, and vibrational frequencies of the compounds.[2][8] These theoretical calculations often show a strong correlation with experimental spectroscopic data.[2]

  • ADME Analysis: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps in assessing the druglikeness and pharmacokinetic profile of the compounds, often guided by Lipinski's rule of five.[2][11]

  • Molecular Dynamics (MD) Simulation: MD simulations are used to study the stability of the ligand-protein complex over time, providing further support for the potential of a compound as an inhibitor.[2]

Visualizing the Workflow and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental and computational workflows, as well as the signaling pathways targeted by pyrazole compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Chalcones, Hydrazines) synthesis Chemical Synthesis (e.g., Cyclization, Condensation) start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (FT-IR, NMR, MS) purification->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial, etc.) characterization->in_vitro Pure Pyrazole Compound data_analysis Data Analysis (IC50, MIC Calculation) in_vitro->data_analysis

Caption: A typical experimental workflow for the synthesis, characterization, and biological evaluation of pyrazole compounds.

computational_workflow cluster_in_silico In Silico Analysis cluster_results Predicted Properties structure 3D Structure of Pyrazole Compound docking Molecular Docking structure->docking dft DFT Calculations structure->dft adme ADME Prediction structure->adme target Protein Target (e.g., EGFR, COX-II) target->docking md MD Simulation docking->md binding Binding Affinity & Interactions docking->binding electronic Electronic Properties & Spectra dft->electronic pharmacokinetics Pharmacokinetics & Druglikeness adme->pharmacokinetics stability Complex Stability md->stability egfr_pathway pyrazole Pyrazole Compound (e.g., Compound 4a) egfr EGFR pyrazole->egfr Inhibition pi3k PI3K/Akt Pathway egfr->pi3k ras Ras/Raf/MEK/ERK Pathway egfr->ras proliferation Cell Proliferation & Survival pi3k->proliferation apoptosis Apoptosis Inhibition pi3k->apoptosis ras->proliferation

References

Safety Operating Guide

Proper Disposal of 3-phenyl-1H-pyrazole-5-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. For 3-phenyl-1H-pyrazole-5-carboxylic acid and its derivatives, adherence to strict protocols is essential due to their potential hazards. This guide provides a comprehensive overview of the necessary procedures for its safe handling and disposal, tailored for research and drug development professionals.

It is imperative to treat this compound as hazardous waste unless explicitly determined otherwise by a qualified professional. Disposal must always be conducted in accordance with local, regional, and national regulations, and handled by a licensed waste disposal service.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure all appropriate Personal Protective Equipment (PPE) is in use to minimize exposure risks.

Required Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles with side-shields.

  • Hand Protection: Use impervious protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. In the event of a large spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Work should be performed in a well-ventilated area, preferably under a chemical fume hood.[1] An accessible safety shower and eyewash station are mandatory.[2]

Step-by-Step Disposal Protocol

  • Waste Classification:

    • Chemical waste generators are responsible for correctly classifying discarded chemicals.[3] Based on data from similar pyrazole compounds, this compound should be classified as hazardous waste.[1] It may be harmful if swallowed and can cause serious skin and eye irritation.[2][4][5]

  • Waste Collection and Storage:

    • Collect waste material in a suitable, closed, and clearly labeled container.[6]

    • Store the waste container in a dry, cool, and well-ventilated area designated for hazardous materials, away from incompatible substances like strong oxidizing agents.[3]

    • Ensure the container is kept tightly closed to prevent leaks or spills.[1]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Dispose of the contents and the container at an approved waste disposal plant in accordance with all applicable regulations.[1][7]

    • Crucially, do not empty the chemical into drains or release it into the environment. [1][5][7]

  • Contaminated Material and Spill Management:

    • Any materials used to clean a spill (e.g., inert absorbent material) must be collected and placed in a suitable container for disposal along with the chemical waste.[1][5]

    • Contaminated clothing should be removed immediately and washed thoroughly before reuse.[2][4]

    • Contaminated packaging should also be treated as hazardous waste and disposed of through a designated hazardous or special waste collection point.[1]

Summary of Hazard and Disposal Information for Related Compounds

The following table summarizes key data from Safety Data Sheets (SDS) of structurally similar compounds, providing a basis for the recommended handling of this compound.

Compound NameKey Health HazardsDisposal Recommendations
3-Methyl-1H-pyrazole Harmful if swallowed, Causes severe skin and eye burns, May damage fertility or the unborn child.[1]Waste is classified as hazardous. Dispose of in accordance with local regulations and European Directives on waste.[1]
5-Acetyl-1H-pyrazole-3-carboxylic acid Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]Dispose of contents/container in accordance with local regulation.[2]
1-Phenyl-3-methyl-5-pyrazolone Harmful if swallowed, Causes serious eye irritation.[4]Dispose of content/container in accordance with established procedures.[4]
3,5-Pyrazoledicarboxylic acid monohydrate Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7]Dispose of contents/container to an approved waste disposal plant.[7]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined below. This process ensures safety and regulatory compliance from initial handling to final disposal.

G cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency A Identify Waste: 3-phenyl-1H-pyrazole- 5-carboxylic acid B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Ventilated Area (Chemical Fume Hood) B->C D Place Waste in a Suitable, Closed Container C->D Proceed with Waste Collection E Label Container Clearly: 'Hazardous Waste' & Contents D->E F Store in a Designated, Cool, Dry, Ventilated Area E->F G Contact EHS or Licensed Waste Disposal Service F->G Ready for Disposal H Arrange for Professional Pickup and Disposal G->H I Document Disposal Record (As per Institutional Policy) H->I End End I->End Disposal Complete Spill Spill Occurs? Clean Contain & Clean with Inert Absorbent Material Spill->Clean Yes Collect Collect Contaminated Material for Disposal Clean->Collect Collect->D Add to Waste Container

Caption: Workflow for the safe disposal of pyrazole-based chemical waste.

References

Personal protective equipment for handling 3-phenyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-phenyl-1H-pyrazole-5-carboxylic acid (CAS Number: 1134-49-2)[1]. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on data from structurally similar pyrazole derivatives and general principles of handling acidic solid chemicals is essential.

Hazard Assessment and Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).To protect against dust particles and potential splashes.
Skin Protection GlovesChemical-resistant nitrile rubber gloves. Inspect before use.To prevent direct skin contact with the compound.
Lab CoatStandard laboratory coat.To protect skin and personal clothing from contamination.
Impervious ClothingConsider for larger quantities or when significant dust generation is anticipated.Provides an additional layer of protection against widespread contamination.
Respiratory Protection RespiratorUse a suitable respirator if dust formation is likely or if working outside of a fume hood.To prevent inhalation of potentially irritating dust particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A chemical fume hood is highly recommended to minimize inhalation exposure, especially when handling the solid powder.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the compound, put on all required PPE as detailed in the table above.

3. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a designated containment area to control dust.

  • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds.

4. Solution Preparation:

  • When dissolving the solid, add the solid to the solvent slowly.

  • If the solvent is an acid, always add the acid to water, never the other way around, to prevent a violent exothermic reaction[2].

5. General Handling Practices:

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

6. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.

4. Professional Disposal:

  • Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.[3]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Store Compound Store Compound Prepare Solution->Store Compound Clean Work Area Clean Work Area Store Compound->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Disposal_Workflow cluster_waste_type Waste Type Start Start Segregate Waste Segregate Waste Start->Segregate Waste End End Solid Waste Solid Waste Segregate Waste->Solid Waste Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Label Container Label Container Solid Waste->Label Container Liquid Waste->Label Container Store Waste Store Waste Label Container->Store Waste Arrange Professional Disposal Arrange Professional Disposal Store Waste->Arrange Professional Disposal Arrange Professional Disposal->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-phenyl-1H-pyrazole-5-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。